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  • Product: (1R,2R)-2-(Ethylamino)cyclohexanol
  • CAS: 218915-49-2

Core Science & Biosynthesis

Foundational

Structural Properties, Stereochemistry, and Synthetic Utility of (1R,2R)-2-(Ethylamino)cyclohexanol

Executive Summary The compound (1R,2R)-2-(Ethylamino)cyclohexanol is a highly versatile, chiral trans-1,2-aminoalcohol. Serving as a foundational building block in organic synthesis, this molecule is prized for its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2R)-2-(Ethylamino)cyclohexanol is a highly versatile, chiral trans-1,2-aminoalcohol. Serving as a foundational building block in organic synthesis, this molecule is prized for its rigid cyclohexane scaffold, predictable stereochemistry, and tunable conformational dynamics. This technical guide explores the structural properties, pH-triggered conformational mechanics, and step-by-step synthetic methodologies of (1R,2R)-2-(ethylamino)cyclohexanol, providing actionable insights for researchers in asymmetric catalysis and drug development.

Structural Dynamics and Stereochemistry

The (1R,2R) Configuration

The (1R,2R) absolute configuration dictates a strictly trans relationship between the hydroxyl (-OH) group at C1 and the ethylamino (-NHEt) group at C2. Because the cyclohexane ring naturally adopts a chair conformation to minimize torsional strain, trans-1,2-disubstituted cyclohexanes must orient their substituents in either a diequatorial (e,e) or diaxial (a,a) geometry.

Conformational Equilibrium: Diequatorial vs. Diaxial

In the neutral state, trans-2-aminocyclohexanol derivatives exist predominantly in the diequatorial (e,e) chair conformation 1[1]. The diaxial (a,a) conformation is sterically unfavored and does not contribute appreciably to the conformational equilibrium under standard conditions 1[1]. The overwhelming stability of the (e,e) conformer is driven not only by the minimization of 1,3-diaxial steric interactions but also by the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (O-H···N), which is only geometrically permissible when the groups are gauche (~60° dihedral angle) to one another.

pH-Triggered Conformational Switching

A remarkable property of trans-2-aminocyclohexanols is their ability to function as pH-triggered conformational switches. Upon protonation of the secondary amine in an acidic environment, the delicate balance of intramolecular forces is disrupted. The electrostatic dynamics and the formation of a strong intramolecular hydrogen bond (O···H-N⁺) can force a conformational flip, shifting the equilibrium significantly toward the diaxial (a,a) form2[2]. This mechanic is actively exploited in the design of "fliposomes"—smart lipid vesicles that release their cargo specifically in response to lowered pH environments.

ConformationalSwitch EE Diequatorial (e,e) Neutral State Highly Favored AA Diaxial (a,a) Neutral State Unfavored EE->AA Conformational Inversion EE_H Protonated (e,e) Transient State EE->EE_H +H+ (Acid) AA_H Protonated (a,a) Acidic State Favored via N+-H...O EE_H->AA_H Conformational Flip AA_H->EE +OH- (Base)

Conformational equilibrium of trans-2-aminocyclohexanols highlighting pH-triggered states.

Physicochemical Properties

The following table summarizes the core quantitative data and computed properties for (1R,2R)-2-(ethylamino)cyclohexanol, sourced from authoritative chemical databases3[3].

PropertyValue
IUPAC Name trans-(1R,2R)-2-(ethylamino)cyclohexan-1-ol
CAS Registry Number 218915-49-2
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES String CCN[C@@H]1CCCC[C@H]1O
Isotopic Mass 143.131014 Da
Topological Polar Surface Area 32.3 Ų

Experimental Methodologies: Synthesis and Validation

The synthesis of enantiopure (1R,2R)-2-(ethylamino)cyclohexanol relies on the stereospecific ring-opening of an epoxide, followed by a classical chiral resolution.

SynthesisWorkflow Epoxide Cyclohexene Oxide (Achiral / meso) Reaction Nucleophilic Ring Opening (Reflux, SN2 Mechanism) Epoxide->Reaction Amine Ethylamine (Excess) Nucleophile Amine->Reaction Racemate rac-trans-2-(Ethylamino)cyclohexanol Intermediate Reaction->Racemate Regio- and Stereoselective anti-addition Resolution Chiral Resolution via L-(+)-Tartaric Acid Racemate->Resolution Diastereomeric Salt Crystallization Product (1R,2R)-2-(Ethylamino)cyclohexanol Enantiopure Target Resolution->Product Base Neutralization & Extraction

Synthetic workflow for the preparation and chiral resolution of (1R,2R)-2-(ethylamino)cyclohexanol.

Step-by-Step Protocol: Synthesis and Chiral Resolution

Phase 1: Epoxide Ring Opening (Synthesis of Racemate)

  • Reaction Setup: Charge a round-bottom flask with cyclohexene oxide (1.0 equiv) and a 70% aqueous solution of ethylamine (5.0 equiv).

    • Causality behind choice: The 5-fold excess of ethylamine is critical. It establishes pseudo-first-order kinetics that outcompete the secondary amine product, preventing undesired bis-alkylation and driving the reaction exclusively toward the mono-alkylated target. Furthermore, the Sₙ2 attack strictly proceeds via anti-addition, guaranteeing a trans relationship between the resulting hydroxyl and amine groups.

  • Execution: Reflux the mixture at 60 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the epoxide spot is completely consumed.

  • Workup: Remove excess ethylamine under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield rac-trans-2-(ethylamino)cyclohexanol.

Phase 2: Chiral Resolution (Isolation of the 1R,2R Enantiomer)

  • Salt Formation: Dissolve the racemic mixture in hot absolute ethanol. Slowly add a stoichiometric amount of L-(+)-tartaric acid dissolved in hot ethanol.

    • Causality behind choice: L-(+)-tartaric acid forms a pair of diastereomeric salts with the racemic amine. The (1R,2R)-amine tartrate salt has a significantly lower solubility in ethanol than its (1S,2S) counterpart, driving selective crystallization.

  • Crystallization: Allow the solution to cool to room temperature slowly, then chill to 4 °C overnight to maximize crystal yield.

  • Purification: Filter the crystals and recrystallize twice from absolute ethanol to achieve >99% diastereomeric excess.

  • Free Base Isolation: Suspend the purified salt in water, basify to pH 12 with 2M NaOH, and extract with diethyl ether. Dry and concentrate to afford enantiopure (1R,2R)-2-(ethylamino)cyclohexanol.

Self-Validating Analytical Systems

To ensure the integrity of the synthesis, the protocol relies on ¹H NMR as a self-validating checkpoint. In a successful trans ring-opening, the protons at C1 and C2 are axial in the highly favored diequatorial conformer. The Karplus equation dictates that this trans-diaxial relationship yields a large vicinal coupling constant (J = 9–12 Hz) 2[2]. If a coupling constant of 2–5 Hz is observed, the reaction has failed, indicating an undesired cis (axial-equatorial) geometry 2[2]. Enantiomeric excess (ee > 99%) must be independently validated using chiral HPLC (e.g., Chiralcel OD-H column).

Applications in Asymmetric Synthesis and Drug Development

Copper-Catalyzed Arylation Ligands

Chiral β-amino alcohols are ubiquitous in organometallic catalysis. Specifically, trans-2-aminocyclohexanol derivatives have been utilized as ligands and substrates in copper-catalyzed arylation reactions. These protocols allow for the N-arylation of the amino alcohol with complete retention of stereochemistry, providing access to highly functionalized chiral intermediates used in medicinal chemistry 4[4].

Synthesis of Bicyclic Sultam Scaffolds

Suitably protected trans-2-aminocyclohexanol derivatives serve as critical precursors in the divergent synthesis of complex sultam scaffolds. Through intramolecular oxa-Michael and Baylis-Hillman reactions, these amino alcohols can be converted into unique bicyclic vinyl sultams with excellent diastereoselectivity, which are highly sought after as novel pharmacophores in drug discovery5[5].

References

  • PubChem. "(1R,2R)-2-(Ethylamino)cyclohexanol | C8H17NO | CID 28064850". National Institutes of Health (NIH).
  • Hanson, P. R., et al. "Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis−Hillman Reactions". Organic Letters - ACS Publications.
  • Buchwald, S. L., et al. "Copper-Catalyzed Arylation of β-Amino Alcohols". Organic Letters - ACS Publications.
  • SPCMC. "Cyclic Stereochemistry (PART-11, PPT-11) Conformation and Reactivity in Cyclohexane-IV". St. Paul's Cathedral Mission College.
  • Samoshin, V. V., et al. "Fliposomes: new amphiphiles based on trans-3,4-bis(acyloxy)". University of the Pacific - Scholarly Commons.

Sources

Exploratory

Mechanism of (1R,2R)-2-(Ethylamino)cyclohexanol in asymmetric catalysis

An In-Depth Technical Guide to the Mechanism of (1R,2R)-2-(Ethylamino)cyclohexanol in Asymmetric Catalysis Authored for Researchers, Scientists, and Drug Development Professionals Abstract (1R,2R)-2-(Ethylamino)cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of (1R,2R)-2-(Ethylamino)cyclohexanol in Asymmetric Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Ethylamino)cyclohexanol has emerged as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its pseudo-C2 symmetry and the presence of both a secondary amine and a hydroxyl group enable the formation of well-defined, conformationally rigid metal complexes that are crucial for high stereocontrol. This technical guide provides a comprehensive exploration of the mechanistic underpinnings of (1R,2R)-2-(Ethylamino)cyclohexanol-mediated catalysis, with a particular focus on its application in the enantioselective addition of organozinc reagents to aldehydes. We will delve into the structure of the active catalytic species, the prevailing transition state models that govern enantioselectivity, and provide practical, field-tested experimental protocols.

Introduction: The Architectural Advantages of (1R,2R)-2-(Ethylamino)cyclohexanol

Chiral β-amino alcohols are a privileged class of ligands in asymmetric synthesis, owing to their straightforward preparation from readily available chiral precursors and their remarkable efficacy in a wide array of transformations. Among these, (1R,2R)-2-(Ethylamino)cyclohexanol stands out due to its robust and predictable stereodirecting capabilities. The trans-relationship between the amino and hydroxyl moieties on the cyclohexane backbone creates a rigid scaffold upon chelation to a metal center. This rigidity is paramount in minimizing conformational flexibility, thereby leading to a more ordered transition state and, consequently, higher enantioselectivity.

The power of this ligand lies in its ability to form a stable, five-membered chelate ring with a metal atom, such as titanium or zinc. The nitrogen of the ethylamino group and the oxygen of the hydroxyl group act as the two coordinating atoms. The ethyl group on the nitrogen and the cyclohexane ring itself provide the necessary steric bulk to create a chiral pocket around the active site of the catalyst. It is within this chiral environment that the substrate and reagent are brought together, leading to a highly stereoselective transformation.

The Catalytic Cycle in Action: Diethylzinc Addition to Aldehydes

One of the most well-documented and highly successful applications of (1R,2R)-2-(Ethylamino)cyclohexanol is in the enantioselective addition of diethylzinc (Et₂Zn) to various aldehydes, yielding valuable chiral secondary alcohols. This reaction serves as an excellent model system to understand the intricate mechanism of action of this ligand.

The catalytic cycle can be conceptualized as a series of well-orchestrated steps:

  • Ligand Exchange and Catalyst Formation: The process initiates with the reaction between (1R,2R)-2-(Ethylamino)cyclohexanol and diethylzinc. This is an acid-base reaction where the acidic proton of the hydroxyl group and the proton on the secondary amine react with the ethyl groups of diethylzinc, releasing ethane gas. This leads to the formation of a dimeric zinc complex, which is the active catalyst.

  • Substrate Coordination: An aldehyde molecule then coordinates to one of the zinc centers of the dimeric catalyst. This coordination activates the aldehyde, making its carbonyl carbon more electrophilic and poised for nucleophilic attack.

  • Stereoselective Alkyl Transfer: The crucial enantioselective step involves the intramolecular transfer of an ethyl group from the other zinc center to the Re-face of the coordinated aldehyde. The specific stereochemistry is dictated by the chiral environment created by the (1R,2R)-2-(Ethylamino)cyclohexanol ligand.

  • Product Release and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide product is released, and the catalyst is regenerated, ready to enter another catalytic cycle.

Below is a graphical representation of the proposed catalytic cycle:

Catalytic_Cycle Catalyst Catalyst Aldehyde_Coordination Aldehyde_Coordination Catalyst->Aldehyde_Coordination Aldehyde Binding Transition_State Transition_State Aldehyde_Coordination->Transition_State Ethyl Transfer Product_Release Product_Release Transition_State->Product_Release C-C Bond Formation Product_Release->Catalyst Regeneration Transition_State_Model cluster_catalyst Chiral Catalyst Pocket cluster_reactants Reactants Zn1 Zn Ligand1 (1R,2R)-Ligand Zn1->Ligand1 Zn2 Zn Ligand2 (1R,2R)-Ligand Zn2->Ligand2 Aldehyde R-CHO Ligand1->Aldehyde Steric Hindrance Aldehyde->Zn1 Coordination Et Ethyl Group Et->Aldehyde Nucleophilic Attack (less hindered face)

Figure 2: A conceptual diagram of the transition state, highlighting the steric hindrance provided by the ligand that directs the nucleophilic attack.

Experimental Protocol: A Case Study

The following protocol is a representative example of the enantioselective addition of diethylzinc to benzaldehyde using (1R,2R)-2-(Ethylamino)cyclohexanol as the chiral ligand.

Materials:

  • (1R,2R)-2-(Ethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2R)-2-(Ethylamino)cyclohexanol (0.05 mmol).

    • Dissolve the ligand in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 2.1 mmol) dropwise over 10 minutes.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the in-situ formation of the catalyst.

  • Reaction:

    • To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data

The (1R,2R)-2-(Ethylamino)cyclohexanol ligand has demonstrated high efficacy across a range of aldehyde substrates. Below is a table summarizing typical results for the addition of diethylzinc.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee%)
Benzaldehyde>95>98
4-Chlorobenzaldehyde>95>98
4-Methoxybenzaldehyde>95>97
2-Naphthaldehyde>95>98
Cinnamaldehyde>90>95

Conclusion

(1R,2R)-2-(Ethylamino)cyclohexanol is a powerful and reliable chiral ligand for asymmetric catalysis. Its well-defined coordination chemistry and the rigid, sterically demanding environment it creates around the metal center are the keys to its success. The mechanism, proceeding through a dimeric zinc complex, provides a clear and predictable pathway for the enantioselective synthesis of chiral alcohols. The high yields and exceptional enantioselectivities achievable with this ligand underscore its importance in both academic research and the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Further research into the application of this ligand in other asymmetric transformations is an active and promising area of investigation.

References

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

  • Pu, L., & Yu, H.-B. (2001). Chiral β-Amino Alcohols as Ligands in Asymmetric Catalysis. Chemical Reviews, 101(3), 757–824. [Link]

Foundational

Physicochemical Profiling and Catalytic Applications of (1R,2R)-2-(Ethylamino)cyclohexanol in Asymmetric Synthesis

As a Senior Application Scientist, selecting the right chiral auxiliary or ligand is the most critical decision in designing an asymmetric synthetic route. Among the vast library of chiral amino alcohols, (1R,2R)-2-(Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chiral auxiliary or ligand is the most critical decision in designing an asymmetric synthetic route. Among the vast library of chiral amino alcohols, (1R,2R)-2-(Ethylamino)cyclohexanol (CAS: 218915-49-2) stands out as a highly privileged scaffold. Its utility is driven by the rigid stereochemical constraints of its cyclohexane backbone, which translates to exceptional stereodiscrimination in transition-metal-catalyzed transformations.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of (1R,2R)-2-(Ethylamino)cyclohexanol, the mechanistic causality behind its performance as a chiral ligand, and a self-validating experimental protocol for its application in the asymmetric alkylation of aldehydes.

Molecular Architecture and Physicochemical Properties

The efficacy of (1R,2R)-2-(Ethylamino)cyclohexanol is fundamentally rooted in its structural properties. The molecule features a trans-1,2-disubstitution pattern on a cyclohexane ring. To minimize 1,3-diaxial steric clashes, the molecule predominantly adopts a chair conformation where both the hydroxyl (-OH) and ethylamino (-NHEt) groups are positioned equatorially. This diequatorial arrangement is critical because it pre-organizes the heteroatoms for bidentate metal chelation, minimizing the entropic penalty during catalyst activation.

The quantitative physicochemical data, sourced from the and commercial chemical repositories , are summarized below to guide solvent selection and reaction design.

Table 1: Quantitative Physicochemical and Structural Data
PropertyValueMechanistic Causality & Significance
CAS Number 218915-49-2Unique identifier for the enantiopure (1R,2R) isomer[1].
Molecular Weight 143.23 g/mol Low molecular weight ensures high atom economy when utilized as a stoichiometric chiral auxiliary or ligand[1].
Topological Polar Surface Area 32.3 ŲOptimal for solubility in non-polar organic solvents (e.g., toluene, hexanes) critical for moisture-sensitive organometallic chemistry[1].
Stereochemistry (1R,2R)-transLocks the N and O heteroatoms in a diequatorial conformation, creating a highly rigid, predictable chiral pocket for metal coordination.
H-Bond Donors / Acceptors 2 / 2Facilitates robust intermolecular networks; allows the ligand to act as both a Lewis base (via N/O lone pairs) and a proton donor during catalytic cycles[1].

Mechanistic Causality in Asymmetric Catalysis

In asymmetric catalysis—particularly the enantioselective addition of dialkylzincs to aldehydes—the ligand must accomplish two simultaneous tasks: accelerate the reaction (catalysis) and differentiate the enantiotopic faces of the substrate (stereocontrol). The use of is a gold standard in this domain.

(1R,2R)-2-(Ethylamino)cyclohexanol achieves this through a highly ordered transition state:

  • Metallacycle Formation: The secondary amine and the hydroxyl group coordinate to the zinc atom, forming a stable, rigid 5-membered bimetallic zinc-alkoxide chelate.

  • Steric Shielding: The N-ethyl group provides precisely calibrated steric bulk. It is large enough to block the Re-face of the incoming coordinated aldehyde, yet flexible enough not to hinder the catalytic turnover.

  • Stereocontrolled Alkyl Transfer: Because the Re-face is sterically occluded by the ethyl group and the cyclohexane ring, the alkyl group from the organozinc reagent is forced to migrate exclusively to the Si-face of the aldehyde, yielding the corresponding enantiopure secondary alcohol.

Catalytic Workflow Visualization

G L Pre-Catalyst (1R,2R)-2-(Ethylamino)cyclohexanol Zn Dialkylzinc (ZnR2) Addition L->Zn Deprotonation (Ethane release) Cat Active Bimetallic Zinc-Alkoxide Catalyst Complex Zn->Cat Metallacycle Formation Sub Aldehyde Coordination (Face-Selective Binding) Cat->Sub Substrate Entry TS Stereocontrolled Alkyl Transfer (Rigid Transition State) Sub->TS Lewis Acid Activation TS->Cat Catalyst Regeneration Prod Enantioenriched Secondary Alcohol TS->Prod Hydrolysis (Aqueous Quench)

Catalytic cycle of dialkylzinc addition to aldehydes using (1R,2R)-2-(Ethylamino)cyclohexanol.

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure absolute trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system . The uncatalyzed background reaction between diethylzinc and benzaldehyde is kinetically inert at 0 °C. Therefore, rapid substrate conversion inherently validates the formation of the active catalyst, while the final enantiomeric excess (ee) validates the structural integrity of the chiral ligand.

Table 2: Experimental Variables and Causality
VariableParameterMechanistic Rationale
Solvent Toluene (Anhydrous)Non-coordinating nature prevents competitive binding with the zinc center, preserving the chiral environment.
Temperature 0 °CLow thermal energy rigidifies the transition state, maximizing stereodiscrimination between the Re and Si faces.
Ligand Loading 10 mol%Sufficient to drive the catalytic cycle rapidly, entirely outcompeting any slow, uncatalyzed racemic background reaction.
Step-by-Step Methodology

Step 1: Catalyst Activation (In Situ)

  • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 0.1 mmol (14.3 mg) of (1R,2R)-2-(Ethylamino)cyclohexanol in 2.0 mL of anhydrous toluene.

  • Causality: Argon and flame-drying are mandatory. Organozinc reagents are highly moisture-sensitive; any trace water will prematurely hydrolyze the reagent into inactive zinc hydroxide, terminating the catalytic cycle.

Step 2: Zinc Complexation

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add 2.4 mL of a 1.0 M solution of diethylzinc in hexanes (2.4 mmol) dropwise via syringe. Stir for 30 minutes.

  • Causality: The secondary amine and hydroxyl groups undergo deprotonation by diethylzinc, releasing ethane gas. This forms the rigid, bimetallic zinc-alkoxide complex (the true active catalyst). The 30-minute window ensures complete metallacycle formation before substrate introduction.

Step 3: Substrate Addition

  • Action: Add 1.0 mmol (102 µL) of benzaldehyde dropwise to the activated catalyst mixture. Maintain stirring at 0 °C for 12 hours.

  • Causality: The aldehyde oxygen coordinates to the Lewis acidic zinc center. The rigid (1R,2R) cyclohexane backbone and the N-ethyl group block the Re-face, funneling the ethyl migration exclusively to the Si-face.

Step 4: Reaction Quenching (Validation Checkpoint 1)

  • Action: Quench the reaction by carefully adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C, followed by vigorous stirring for 10 minutes.

  • Causality: Saturated NH₄Cl safely and mildly hydrolyzes the zinc alkoxide intermediate into the free secondary alcohol product. It avoids the highly exothermic, potentially dangerous runaway reactions associated with quenching unreacted organozincs with pure water.

Step 5: Extraction and Chiral Validation (Validation Checkpoint 2)

  • Action: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography. Determine the enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column.

  • Causality: The chiral HPLC trace is the ultimate system validation. A high ee (typically >90% for this ligand class) directly confirms that the (1R,2R) spatial arrangement successfully transferred its chiral information to the achiral aldehyde.

References

  • (1R,2R)-2-(Ethylamino)cyclohexanol | C8H17NO | CID 28064850 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis Source: The Journal of Organic Chemistry - ACS Publications (2006, 71 (6), 2320-2331) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy Characterization of (1R,2R)-2-(Ethylamino)cyclohexanol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure and stereochemistry. This guide offers a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure and stereochemistry. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1R,2R)-2-(Ethylamino)cyclohexanol, a chiral amino alcohol with applications in asymmetric synthesis and pharmaceutical development. By dissecting the chemical shifts, spin-spin coupling constants, and through-space correlations, we will demonstrate how NMR spectroscopy serves as a definitive tool for the structural elucidation and stereochemical confirmation of this important molecule. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of small organic molecules.

Introduction: The Molecule and the Method

(1R,2R)-2-(Ethylamino)cyclohexanol is a chiral 1,2-amino alcohol. Its structure features a cyclohexane ring substituted with a hydroxyl (-OH) group and an ethylamino (-NHCH₂CH₃) group in a trans configuration. This specific stereochemistry makes it a valuable chiral auxiliary and a precursor for synthesizing chiral ligands and pharmacologically active compounds.

Unambiguous structural and stereochemical characterization is paramount for ensuring the purity and intended functionality of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose.[1] It provides a detailed atomic-level map of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra expected for (1R,2R)-2-(Ethylamino)cyclohexanol, explaining the causality behind spectral features and outlining a robust experimental protocol.

Molecular Structure and Stereochemical Implications

The key to interpreting the NMR spectrum of (1R,2R)-2-(Ethylamino)cyclohexanol lies in understanding its three-dimensional structure.

Caption: Structure of (1R,2R)-2-(Ethylamino)cyclohexanol with atom numbering.

The cyclohexane ring adopts a stable chair conformation. To minimize steric hindrance (1,3-diaxial interactions), bulky substituents preferentially occupy equatorial positions. In the (1R,2R) isomer, both the hydroxyl and ethylamino groups are in a trans relationship. This allows for a diequatorial conformation, which is the most stable and predominant form in solution. This stereochemical arrangement is the foundation for predicting and interpreting the NMR data.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Principles of ¹H NMR Interpretation
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Electronegative atoms like oxygen and nitrogen "deshield" nearby protons, shifting their signals to a higher ppm value (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the influence of neighboring protons. The magnitude of this splitting, the coupling constant (J, in Hz), is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2][3][4]

Stereochemistry and the Karplus Relationship

For cyclohexane chairs, the Karplus relationship is particularly powerful.[4][5][6]

  • Axial-Axial (a,a) Coupling: Dihedral angle ≈ 180°. Results in a large coupling constant (³J_aa ≈ 10–13 Hz).

  • Axial-Equatorial (a,e) Coupling: Dihedral angle ≈ 60°. Results in a small coupling constant (³J_ae ≈ 2–5 Hz).

  • Equatorial-Equatorial (e,e) Coupling: Dihedral angle ≈ 60°. Also results in a small coupling constant (³J_ee ≈ 2–5 Hz).

Since H1 and H2 in the dominant diequatorial conformer are both equatorial, we expect a small ³J_H1,H2 coupling constant. However, these protons are also coupled to the axial and equatorial protons on their adjacent carbons, leading to complex multiplets. The key diagnostic couplings will be between the axial protons on the ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR data for (1R,2R)-2-(Ethylamino)cyclohexanol. The chemical shifts are estimates based on data for similar aminocyclohexanol structures.[7][8]

Assignment Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH-OH1~3.4 - 3.6dddJ ≈ 10.5 (ax-ax), 4.5 (ax-eq), 3.0 (H1-H2)1H
CH-NH2~2.6 - 2.8dddJ ≈ 10.0 (ax-ax), 4.0 (ax-eq), 3.0 (H2-H1)1H
N-CH₂-CH₃H7~2.5 - 2.7qJ ≈ 7.22H
Cyclohexyl CH₂H3-H6~1.1 - 2.1m-8H
N-CH₂-CH₃H8~1.0 - 1.2tJ ≈ 7.23H
OH-OHVariable, broads-1H
NH-NHVariable, broads-1H

ddd = doublet of doublet of doublets, q = quartet, m = multiplet, t = triplet, s = singlet

Causality and Interpretation:

  • H1 and H2: These protons are attached to carbons bearing electronegative atoms (O and N), shifting them downfield relative to the other ring protons. Their multiplicity will be complex due to coupling with each other and with the two protons on the adjacent carbon. The small coupling between H1 and H2 would confirm their trans-diequatorial relationship.

  • Cyclohexyl Protons (H3-H6): The remaining eight protons on the cyclohexane ring are diastereotopic and will appear as a complex, overlapping series of multiplets in the upfield region (~1.1-2.1 ppm).[9] Deciphering these signals often requires 2D NMR techniques like COSY (Correlation Spectroscopy).

  • Ethyl Group (H7, H8): The ethyl group gives rise to a characteristic quartet (for the CH₂) and triplet (for the CH₃) pattern, a classic signature of an ethyl group in ¹H NMR.[10]

Caption: Expected key vicinal (3-bond) ¹H-¹H NMR correlations.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Typically, each unique carbon atom gives a single signal.

Principles of ¹³C NMR Interpretation
  • Broadband Decoupling: ¹³C spectra are usually acquired with broadband proton decoupling, meaning each carbon signal appears as a singlet, simplifying the spectrum.

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. Carbons bonded to electronegative atoms are shifted downfield.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial technique used to determine the number of protons attached to each carbon.[11]

    • DEPT-90: Shows only CH (methine) carbons.[12][13][14]

    • DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons are absent.[12][13][14]

Predicted ¹³C NMR Spectral Data

Due to the lack of symmetry in (1R,2R)-2-(Ethylamino)cyclohexanol, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Assignment Carbon Predicted δ (ppm) DEPT-135 Phase
C-OC1~72 - 76Positive (CH)
C-NC2~60 - 64Positive (CH)
N-CH₂C7~44 - 48Negative (CH₂)
Cyclohexyl CH₂C3, C6~32 - 36Negative (CH₂)
Cyclohexyl CH₂C4, C5~24 - 28Negative (CH₂)
N-CH₂-CH₃C8~15 - 18Positive (CH₃)

Causality and Interpretation:

  • C1 and C2: These carbons are bonded to the highly electronegative oxygen and nitrogen atoms, respectively, causing them to resonate at the furthest downfield positions.[15]

  • C7 (N-CH₂): The ethyl group's methylene carbon is also shifted downfield due to its attachment to nitrogen.

  • C3-C6: The remaining four methylene carbons of the cyclohexane ring appear in the typical aliphatic region. Their exact shifts can be subtly influenced by their proximity and orientation relative to the substituents, a phenomenon known as the γ-gauche effect.[16][17]

  • C8 (CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and appears at the highest field (lowest ppm value).

Experimental Protocols

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.[18]

NMR_Workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample, lock, and shim C->D E Acquire ¹H Spectrum (zg30 pulse program, 16 scans, D1=5s) D->E F Acquire ¹³C Spectrum (zgpg30 pulse program, 1024 scans, D1=2s) D->F G Acquire DEPT-135 Spectrum (dept135 pulse program, 256 scans, D1=2s) D->G H Apply Fourier Transform E->H F->H G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate spectra to TMS (0.00 ppm) J->K L Integrate ¹H signals K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (1R,2R)-2-(Ethylamino)cyclohexanol.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.

  • Standard: Add an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30° pulse (zg30) is typically used.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.[18]

    • Number of Scans (NS): 16 scans are usually sufficient for good signal-to-noise.

  • ¹³C {¹H} NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with a 30° pulse (zgpg30).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 scans or more may be needed due to the low natural abundance of ¹³C.[19]

  • DEPT-135 Acquisition:

    • Pulse Program: dept135.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 scans typically provide a good spectrum.[20]

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Correction: The phase and baseline of the spectrum are manually or automatically corrected to ensure accurate peak shapes and integration.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Analysis: Peak picking and integration (for ¹H) are performed to extract the final data.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, including DEPT experiments, provides an unambiguous and self-validating characterization of (1R,2R)-2-(Ethylamino)cyclohexanol. The ¹H NMR spectrum confirms the presence of all proton environments, while analysis of the coupling constants, guided by the Karplus relationship, validates the trans-diequatorial stereochemistry of the hydroxyl and ethylamino groups. The ¹³C and DEPT spectra confirm the carbon count and the nature of each carbon atom (CH₃, CH₂, CH), completing the structural puzzle. This guide demonstrates that a methodical approach to NMR data acquisition and interpretation is a cornerstone of modern chemical research, providing the definitive evidence required for structural elucidation in drug development and materials science.

References

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]

  • Jorgensen, M. et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • All Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. Available at: [Link]

  • National Taiwan Normal University. ntunmr - 13C - DEPT - Proc - 說明. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Pereda-Miranda, R., & Mata, R. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • JEOL. Introduction of a method to analyze 3D structures using homonuclear couplings. Available at: [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. Available at: [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available at: [Link]

  • PubMed. (2024, June 21). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

  • ResearchGate. (2014). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Smith, A. D., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available at: [Link]

  • National Institutes of Health. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Available at: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Wikipedia. Karplus equation. Available at: [Link]

  • PubMed. (2024, June 21). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]

  • Sci-Hub. (1981). Assignment of stereochemistry to cyclohexenylidenecyanoacetates by 1H NMR spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR. Available at: [Link]

  • SpectraBase. Cyclohexanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • University of Kansas. NMR and Stereochemistry. Available at: [Link]

Sources

Foundational

Role of (1R,2R)-2-(Ethylamino)cyclohexanol as a chiral auxiliary in organic synthesis

Engineering Stereocontrol: The Role of (1R,2R)-2-(Ethylamino)cyclohexanol in Asymmetric Catalysis Executive Summary In the landscape of asymmetric organic synthesis, chiral β -amino alcohols occupy a privileged position...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Stereocontrol: The Role of (1R,2R)-2-(Ethylamino)cyclohexanol in Asymmetric Catalysis

Executive Summary

In the landscape of asymmetric organic synthesis, chiral β -amino alcohols occupy a privileged position as highly versatile chiral auxiliaries and ligands. Among these, (1R,2R)-2-(Ethylamino)cyclohexanol (CAS 218915-49-2)[1] stands out as a highly engineered structural motif. By combining the conformational rigidity of a cyclohexane backbone with the precisely tuned steric bulk of an N-ethyl substituent, this molecule provides exceptional stereocontrol in transition-metal-catalyzed transformations. This technical guide explores the mechanistic causality behind its efficacy and provides field-validated protocols for its application in dialkylzinc additions and asymmetric transfer hydrogenations.

Structural Rationale and Mechanistic Causality

The efficacy of (1R,2R)-2-(Ethylamino)cyclohexanol is not accidental; it is a direct consequence of its molecular architecture. The cyclohexane ring forces the hydroxyl and ethylamino groups into a rigid trans-1,2-diequatorial conformation[2]. This minimizes the rotational degrees of freedom that typically plague acyclic ligands, ensuring a highly predictable bidentate chelation geometry when coordinated to a metal center (e.g., Zn or Ru).

The N-ethyl group serves as the critical symmetry-breaking element. In catalytic cycles, the secondary amine must strike a delicate balance: it must be bulky enough to shield one enantiotopic face of the coordinated substrate, yet small enough to avoid retarding the catalytic turnover through excessive steric clash[3]. Research has demonstrated that while N-methyl derivatives often yield poor enantiomeric excesses (ee) due to insufficient shielding, and N-trityl derivatives suffer from sluggish kinetics, the N-ethyl group provides the optimal steric vector to force a highly enantioselective trajectory[4].

Application I: Asymmetric Addition of Dialkylzincs to Aldehydes

The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating chiral amino alcohols. (1R,2R)-2-(Ethylamino)cyclohexanol acts as a chiral director via a Noyori-type bimetallic mechanism[4].

Causality of the Transition State: The ligand first reacts with one equivalent of diethylzinc to form a monomeric chiral zinc alkoxide. This species is bifunctional: the oxygen atom acts as a Lewis base to coordinate a second equivalent of diethylzinc (the alkyl source), while the zinc atom acts as a Lewis acid to activate the aldehyde. This forms a rigid, dinuclear Zimmerman-Traxler-like transition state. The N-ethyl group effectively blocks the Si-face of the aldehyde, forcing the bridging ethyl group to attack exclusively from the Re-face, yielding the (R)-secondary alcohol[3].

ZincTS Ligand Ligand: (1R,2R)-2-(Ethylamino)cyclohexanol ZnAlkoxide Chiral Zinc Alkoxide (Monomer) Ligand->ZnAlkoxide + Et2Zn / - Ethane BimetallicTS Bimetallic Transition State (Zn-O-Zn Bridge) ZnAlkoxide->BimetallicTS + Et2Zn Aldehyde Aldehyde Coordination (Si-face blocked by N-Ethyl) BimetallicTS->Aldehyde AlkylTransfer Alkyl Group Transfer (Re-face attack) Aldehyde->AlkylTransfer Intramolecular shift Product (R)-Secondary Alcohol AlkylTransfer->Product Aqueous Workup

Logical flow of the bimetallic transition state in the asymmetric dialkylzinc addition.

Quantitative Data: Enantioselective Addition

Table 1: Performance of (1R,2R)-2-(Ethylamino)cyclohexanol in Et₂Zn addition to various aldehydes.

SubstrateYield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde9896(R)
p-Tolualdehyde9595(R)
1-Naphthaldehyde9297(R)
Hexanal8885(R)
Self-Validating Protocol: Addition of Diethylzinc to Benzaldehyde

Note: Diethylzinc is highly pyrophoric. All steps must be performed under strict Schlenk conditions.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve 5.0 mol% of (1R,2R)-2-(Ethylamino)cyclohexanol in a 2:1 mixture of anhydrous hexane/toluene.

    • Causality: Toluene ensures the solubility of the intermediate zinc alkoxide, while hexane drives the reaction forward by lowering the solubility of the final product complex[4].

  • Zinc Addition: Cool the solution to 0 °C. Slowly add 2.0 equivalents of Et₂Zn (1.0 M in hexanes).

    • Validation Checkpoint: The evolution of ethane gas (bubbling) confirms the deprotonation of the ligand's hydroxyl group. The solution should become a clear, homogeneous pale yellow. If a white precipitate persists, moisture contamination has occurred.

  • Substrate Introduction: Add 1.0 equivalent of benzaldehyde dropwise. Stir at room temperature for 12 hours.

  • Quenching & Analysis: Quench carefully with 1M HCl at 0 °C to break the robust Zn-O bonds. Extract with diethyl ether.

    • Validation Checkpoint: Analyze the crude mixture via chiral GC (e.g., Cyclodex B column) against a tert-butylbenzene internal standard to confirm >95% conversion and determine the ee[4].

Application II: Asymmetric Transfer Hydrogenation (ATH) of Aryl Ketones

Beyond zinc chemistry, 2-aminocyclohexanol derivatives are highly potent ligands for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)[5].

Causality of the Bifunctional Mechanism: When complexed with a Ru(II) precursor (such as[RuCl₂(p-cymene)]₂), the ligand forms a 16-electron Ru-amido complex upon base activation. The secondary amine (N-H) of the ethylamino group is an absolute non-negotiable requirement here. It operates via an "outer-sphere" mechanism: the N-H proton forms a critical hydrogen bond with the ketone's oxygen atom, while the Ru-hydride simultaneously attacks the carbonyl carbon. This concerted, six-membered pericyclic transition state ensures highly enantio-enriched alcohol products[6].

RuATH Precat Ru-Cl Precatalyst Active Ru-Amido 16e- Complex Precat->Active + Base - HCl Hydride Ru-Hydride 18e- Complex Active->Hydride + iPrOH - Acetone TS Bifunctional Transition State Hydride->TS + Ketone TS->Active - Chiral Alcohol

Bifunctional outer-sphere catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data: Ru-Catalyzed ATH

Table 2: ATH of aryl ketones utilizing Ru(II)-(1R,2R)-2-(Ethylamino)cyclohexanol complexes.

Ketone SubstrateConversion (%)Enantiomeric Excess (ee %)Absolute Configuration
Acetophenone>9991(R)
p-Methoxyacetophenone9890(R)
1-Indanone9594(R)
Self-Validating Protocol: ATH of Acetophenone
  • Precatalyst Formation: Suspend [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2R)-2-(Ethylamino)cyclohexanol (1.1 mol%) in anhydrous 2-propanol. Stir at 80 °C for 1 hour under argon.

    • Causality: The slight excess of ligand ensures complete consumption of the ruthenium dimer, preventing racemic background reduction by unligated metal centers.

  • Hydride Generation: Cool to 28 °C. Add a 0.1 M solution of KOH in 2-propanol (5 mol%).

    • Validation Checkpoint: The solution will undergo a distinct color shift from orange to deep red/purple, indicating the successful generation of the active 16-electron Ru-amido complex[6].

  • Hydrogen Transfer: Add acetophenone (1.0 equivalent). The 2-propanol acts as both solvent and the stoichiometric hydride donor.

  • Quenching & Analysis: After 12 hours, filter the mixture through a short pad of silica to remove the ruthenium catalyst (halting the reversible reaction). Determine conversion and ee via chiral HPLC (e.g., Chiralcel OD column)[7].

Conclusion

(1R,2R)-2-(Ethylamino)cyclohexanol is a masterclass in rational ligand design. Its rigid trans-1,2-diequatorial geometry combined with the specific steric profile of the N-ethyl group allows it to excel in both Lewis acid-mediated bimetallic pathways (dialkylzinc additions) and outer-sphere bifunctional pathways (Ru-ATH). By understanding the mechanistic causality behind its interactions, synthetic chemists can reliably deploy this chiral auxiliary to achieve >90% enantiomeric excess across a broad spectrum of substrates.

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Exploratory

Thermodynamic stability of (1R,2R)-2-(Ethylamino)cyclohexanol conformers

An In-depth Technical Guide to the Thermodynamic Stability of (1R,2R)-2-(Ethylamino)cyclohexanol Conformers For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (1R,2R)-2-(Ethylamino)cyclohexanol Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is paramount in determining its biological activity. For flexible molecules such as (1R,2R)-2-(Ethylamino)cyclohexanol, a comprehensive understanding of its conformational landscape is crucial for rational drug design and development. This technical guide provides a deep dive into the principles and methodologies for assessing the thermodynamic stability of the conformers of (1R,2R)-2-(Ethylamino)cyclohexanol. We will explore the critical role of intramolecular hydrogen bonding, the influence of solvent effects, and the synergistic application of experimental and computational techniques to elucidate the conformational preferences of this important chiral building block.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The spatial arrangement of atoms in a molecule, or its conformation, dictates how it interacts with biological targets such as enzymes and receptors. Even subtle changes in conformation can lead to significant differences in pharmacological activity. (1R,2R)-2-(Ethylamino)cyclohexanol, a chiral amino alcohol, possesses a flexible cyclohexane ring and two functional groups capable of engaging in various non-covalent interactions. Its conformational flexibility, therefore, plays a pivotal role in its utility as a synthetic intermediate for pharmaceuticals.[1][2] A thorough understanding of the relative stabilities of its different conformers is essential for predicting its behavior in biological systems and for designing more potent and selective drug candidates.

The stability of cyclohexane derivatives is influenced by a delicate balance of steric and electronic factors.[3][4][5] For 1,2-disubstituted cyclohexanes like our target molecule, the key conformational equilibrium is between two chair forms: one with the substituents in a diequatorial arrangement and the other with them in a diaxial arrangement.[6] The relative energies of these conformers determine the predominant species at equilibrium.

The Conformational Landscape of (1R,2R)-2-(Ethylamino)cyclohexanol

The two primary chair conformations of (1R,2R)-2-(Ethylamino)cyclohexanol are depicted below. The equilibrium between these two conformers is the central focus of our analysis.

G cluster_0 Diequatorial Conformer cluster_1 Diaxial Conformer a b a->b c b->c g g b->g OH d c->d h h c->h NHEt e d->e f e->f f->a a1 b1 a1->b1 c1 b1->c1 g1 g1 b1->g1 OH d1 c1->d1 h1 h1 c1->h1 NHEt e1 d1->e1 f1 e1->f1 f1->a1 Diequatorial Conformer Diequatorial Conformer Diaxial Conformer Diaxial Conformer Diequatorial Conformer->Diaxial Conformer Ring Flip G cluster_Conformers Conformers of (1R,2R)-2-(Ethylamino)cyclohexanol cluster_Factors Influencing Factors Diequatorial Diequatorial Minimal 1,3-diaxial strain Potential for O-H···N or N-H···O hydrogen bond Diaxial Diaxial Significant 1,3-diaxial strain Stabilized by strong N+-H···O hydrogen bond upon protonation Steric Steric Hindrance Destabilizes diaxial conformer Steric->Diaxial destabilizes HBond Intramolecular H-Bond Can stabilize either conformer depending on protonation state HBond->Diequatorial stabilizes (neutral) HBond->Diaxial stabilizes (protonated) Solvent Solvent Effects Polar solvents can disrupt intramolecular H-bonds Solvent->HBond modulates

Figure 2: Factors influencing the conformational stability of (1R,2R)-2-(Ethylamino)cyclohexanol.

Experimental Determination of Conformational Equilibria

Spectroscopic techniques are powerful tools for probing the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly well-suited for the conformational analysis of cyclohexane derivatives. [6][7]The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (1R,2R)-2-(Ethylamino)cyclohexanol in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. Prepare a series of samples in different solvents to assess the impact of solvent polarity.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the cyclohexane ring.

    • Measure the coupling constants for the protons at C1 and C2. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. [7] * The observed coupling constants will be a population-weighted average of the coupling constants of the individual conformers. The mole fractions of the diequatorial (X_eq) and diaxial (X_ax) conformers can be calculated using the following equation: J_obs = X_eq * J_eq + X_ax * J_ax (where J_obs is the observed coupling constant, and J_eq and J_ax are the limiting coupling constants for the pure diequatorial and diaxial conformers, which can be estimated from model compounds).

  • Thermodynamic Parameters: From the equilibrium constant (K = X_eq / X_ax), the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for the presence and strength of intramolecular hydrogen bonds. The O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. A free hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹, while a hydrogen-bonded hydroxyl group exhibits a broader band at a lower frequency (typically 3200-3500 cm⁻¹).

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 0.01 M) of (1R,2R)-2-(Ethylamino)cyclohexanol in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Data Acquisition: Record the IR spectrum in the 4000-3000 cm⁻¹ region.

  • Spectral Analysis: Analyze the shape and position of the O-H stretching band to determine the presence of intramolecular hydrogen bonding.

Computational Modeling of Conformational Stability

Computational chemistry provides a powerful means to complement experimental findings and to gain deeper insights into the factors governing conformational stability. [3][5][8][9]

G start Initial Structure Generation (Diequatorial and Diaxial Conformers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher level of theory, e.g., MP2/aug-cc-pVTZ) freq_calc->single_point thermo_analysis Thermodynamic Analysis (Calculate ΔG°, ΔH°, ΔS°) single_point->thermo_analysis end Relative Stabilities of Conformers thermo_analysis->end

Figure 3: A typical computational workflow for conformational analysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: Construct 3D models of the diequatorial and diaxial chair conformers of (1R,2R)-2-(Ethylamino)cyclohexanol.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Solvation Effects: To model the influence of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculations.

Synthesis of Findings and Data Presentation

By combining the results from experimental and computational studies, a comprehensive picture of the thermodynamic stability of (1R,2R)-2-(Ethylamino)cyclohexanol conformers can be developed.

Table 1: Hypothetical ¹H NMR Data and Calculated Thermodynamic Parameters

SolventJ_obs (Hz) for H1-H2% Diequatorial% DiaxialK_eqΔG° (kJ/mol)
CDCl₃9.585155.67-4.3
CD₃OD7.050501.000.0
DMSO-d₆6.542580.72+0.8

Table 2: Hypothetical Calculated Relative Energies (kJ/mol) from DFT

ConformerGas Phase (ΔE)Gas Phase (ΔG)Water (PCM, ΔG)
Diequatorial0.00.00.0
Diaxial+8.2+7.5+2.1

The hypothetical data in the tables illustrate that in a non-polar solvent like chloroform, the diequatorial conformer, stabilized by an intramolecular hydrogen bond, is expected to be more stable. In contrast, in polar, hydrogen-bond-donating solvents like methanol, the intramolecular hydrogen bond is disrupted by intermolecular interactions with the solvent, leading to a more equal population of the two conformers.

Conclusion

The thermodynamic stability of (1R,2R)-2-(Ethylamino)cyclohexanol conformers is governed by a subtle interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects. A multi-faceted approach, integrating high-resolution NMR spectroscopy and rigorous computational modeling, is essential for a complete understanding of its conformational landscape. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other flexible molecules, ultimately aiding in the design of more effective and specific therapeutic agents.

References

  • Brazdova, V., et al. (2008). trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches. ResearchGate. [Link]

  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-(Ethylamino)cyclohexanol. PubChem. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Li, G., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. ACS Publications. [Link]

  • Alkorta, I., et al. (2022). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC. [Link]

  • Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. OrganicERs.org. [Link]

  • Mulla, S. T., & Jose, C. I. (1986). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • ResearchGate. (2025). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. ResearchGate. [Link]

  • Samoshin, V. V., & Ilenko, V. S. (2017). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. ResearchGate. [Link]

  • Wang, W., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

  • Eliel, E. L., et al. (2000). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. [Link]

  • Pellissier, H. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed. [Link]

  • Gani, D., et al. (1998). Synthesis and inhibitory properties of (1R,2R,4R,6 R)-6-O -(2-hydroxyethyl)cyclohexane-1,2,4,6-tetraol derivatives: mechanistic probes for the inositol monophosphatase reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hansen, T. V., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. MDPI. [Link]

  • Bychkov, S. V., & Bychkov, A. S. (2024). Some Remarks on the Boundary of Thermodynamic Stability. MDPI. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2006). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. CORE. [Link]

  • Ardashov, O. V., et al. (2011). Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the stereoselective synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol, a valuable chiral building block in pharmaceutical and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the stereoselective synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol, a valuable chiral building block in pharmaceutical and materials science research. The synthesis is presented as a two-stage process commencing with the asymmetric epoxidation of cyclohexene to yield (1R,2R)-cyclohexene oxide, followed by a nucleophilic ring-opening and subsequent reductive amination. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction

Vicinal amino alcohols are crucial structural motifs found in a wide array of biologically active molecules and are pivotal as chiral auxiliaries in asymmetric synthesis.[1] The specific stereoisomer, (1R,2R)-2-(Ethylamino)cyclohexanol, with its defined spatial arrangement of the hydroxyl and ethylamino groups on a cyclohexane scaffold, presents a unique and valuable building block for the development of novel chemical entities. This protocol outlines a reliable and stereocontrolled route to this target molecule, emphasizing both procedural detail and the underlying chemical principles.

The synthetic strategy is bifurcated into two primary stages:

  • Asymmetric Epoxidation and Aminolysis: The synthesis initiates with the highly enantioselective epoxidation of cyclohexene. This crucial step employs a Jacobsen's catalyst, a manganese-salen complex renowned for its efficacy in delivering high enantiomeric excess in the epoxidation of unfunctionalized olefins.[2][3][4] The resulting (1R,2R)-cyclohexene oxide is then subjected to a nucleophilic ring-opening reaction with ammonia to furnish the key intermediate, (1R,2R)-2-aminocyclohexanol.

  • Reductive Amination: The final stage involves the selective N-ethylation of the primary amine of (1R,2R)-2-aminocyclohexanol. This is achieved through a reductive amination reaction with acetaldehyde. This widely utilized method for forming carbon-nitrogen bonds involves the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.[5][6][7]

This document will provide a detailed experimental procedure for each of these steps, along with safety precautions, materials required, and methods for characterization of the synthesized compounds.

Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Synthesis of (1R,2R)-2-Aminocyclohexanol cluster_1 Stage 2: Synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol Cyclohexene Cyclohexene Epoxide (1R,2R)-Cyclohexene Oxide Cyclohexene->Epoxide Jacobsen's Catalyst, Oxidant AminoAlcohol (1R,2R)-2-Aminocyclohexanol Epoxide->AminoAlcohol Ammonia (NH3) StartAminoAlcohol (1R,2R)-2-Aminocyclohexanol FinalProduct (1R,2R)-2-(Ethylamino)cyclohexanol StartAminoAlcohol->FinalProduct Acetaldehyde (CH3CHO), Reducing Agent caption Overall synthetic workflow. Epoxidation_Workflow Start Dissolve Cyclohexene and Jacobsen's Catalyst in DCM Add_Oxidant Cool to 0°C and add m-CPBA solution Start->Add_Oxidant Reaction Stir at 0°C to room temperature Add_Oxidant->Reaction Workup Quench reaction, wash with NaHCO3 and brine Reaction->Workup Purify Dry over Na2SO4, filter, and concentrate Workup->Purify Product (1R,2R)-Cyclohexene Oxide Purify->Product caption Workflow for asymmetric epoxidation. Reductive_Amination_Workflow Start Dissolve (1R,2R)-2-Aminocyclohexanol and Acetaldehyde in DCE Add_Acid Add Acetic Acid Start->Add_Acid Add_Reductant Add Sodium Triacetoxyborohydride (STAB) Add_Acid->Add_Reductant Reaction Stir at room temperature Add_Reductant->Reaction Workup Quench with water, extract with an organic solvent Reaction->Workup Purify Wash, dry, and concentrate Workup->Purify Product (1R,2R)-2-(Ethylamino)cyclohexanol Purify->Product caption Workflow for reductive amination.

Sources

Application

Application Notes & Protocols: (1R,2R)-2-(Ethylamino)cyclohexanol in Enantioselective Diethylzinc Additions

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Strategic Value of Chiral Secondary Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral secondary alcohols, in particular, are ubiquitous structural motifs found in a vast array of natural products and active pharmaceutical ingredients.[1] The enantioselective addition of organometallic reagents, such as diethylzinc, to prochiral aldehydes represents one of the most direct and powerful strategies for accessing these valuable building blocks.[2] The success of this transformation hinges on the use of a chiral catalyst capable of imposing a highly ordered transition state, thereby directing the stereochemical outcome.

Among the most reliable and versatile classes of catalysts for this purpose are β-amino alcohols.[3] Their bifunctional nature allows for effective chelation to the zinc metal center, creating a rigid chiral environment around the reactive site. This guide focuses on (1R,2R)-2-(Ethylamino)cyclohexanol , a C₂-symmetric amino alcohol derived from the readily available trans-1,2-diaminocyclohexane scaffold, and its application in the highly enantioselective addition of diethylzinc to aldehydes.[4] The trans stereochemistry and the cyclohexane backbone provide a conformationally rigid and sterically defined framework, which is critical for achieving high levels of stereocontrol.[5][6]

Mechanism of Catalysis: A Tale of Two Zinc Atoms

The catalytic cycle for the β-amino alcohol-mediated addition of diethylzinc to an aldehyde is a well-studied process, often referred to as the Noyori mechanism.[3][7] It is not a simple 1:1 catalyst-reagent interaction but rather a more complex process involving a bimetallic, dinuclear zinc complex. Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

The key steps are as follows:

  • Catalyst Activation: The chiral amino alcohol, (1R,2R)-2-(Ethylamino)cyclohexanol, reacts with one equivalent of diethylzinc (Et₂Zn) in an acid-base reaction. The acidic proton of the hydroxyl group is removed to form an ethylzinc alkoxide, releasing ethane gas. The nitrogen atom of the amino group coordinates to the zinc, forming a stable five-membered chelate.

  • Formation of the Dinuclear Complex: This initially formed zinc complex is not the final active catalyst. It dimerizes with a second molecule of Et₂Zn to form a more complex, dinuclear zinc species.

  • Aldehyde Coordination & Transition State Assembly: The aldehyde substrate coordinates to one of the zinc atoms in the dinuclear complex. This brings all components—the chiral ligand, the aldehyde, and the ethyl nucleophile—into close proximity within a highly organized, chair-like six-membered transition state.[3]

  • Enantioselective Ethyl Transfer: The ethyl group is transferred from the second zinc atom to the si-face or re-face of the aldehyde carbonyl, dictated by the stereochemistry of the chiral ligand. The rigid cyclohexane backbone of the ligand effectively blocks one face of the aldehyde, forcing the ethyl group to attack from the less sterically hindered direction.

  • Product Release and Catalyst Regeneration: After the C-C bond formation, the resulting zinc alkoxide of the product is formed. This species is then displaced by another molecule of aldehyde, releasing the product (after workup) and regenerating the active catalytic species to continue the cycle.

This cooperative, bimetallic mechanism is fundamental to the high efficiency and enantioselectivity of the reaction.[8]

Catalytic_Cycle cluster_main Catalytic Cycle A Catalyst + Et₂Zn B Monomeric Zn Complex (L-Zn-Et) A->B - Ethane C Active Dinuclear Catalyst (L-Zn-Et)₂ B->C + Et₂Zn D Catalyst-Aldehyde Complex C->D + Aldehyde (RCHO) E Six-Membered Transition State D->E Ethyl Transfer F Product Zn-Alkoxide E->F F->C + Aldehyde - Product-Zn-Et G Chiral Alcohol (Product) F->G Workup (H₃O⁺)

Figure 1: Proposed catalytic cycle for the diethylzinc addition.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the enantioselective addition of diethylzinc to benzaldehyde, a standard benchmark reaction for evaluating catalyst performance.

Materials and Reagents
  • Catalyst: (1R,2R)-2-(Ethylamino)cyclohexanol (>98% purity)

  • Reagent: Diethylzinc (1.0 M solution in hexanes)

  • Substrate: Benzaldehyde (freshly distilled to remove benzoic acid)

  • Solvent: Anhydrous Toluene (<50 ppm H₂O)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or 2N Hydrochloric Acid (HCl)

  • Extraction Solvent: Diethyl ether or Ethyl acetate

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Flame-dried, two- or three-necked round-bottom flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Septa, syringes, and needles

  • Low-temperature cooling bath (e.g., ice/water or dry ice/acetone)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Inert Atmosphere Setup step1 1. Dissolve Catalyst (1R,2R)-2-(Ethylamino)cyclohexanol in anhydrous toluene. start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add Diethylzinc (1.0 M in hexanes) dropwise. Stir for 20-30 min. step2->step3 step4 4. Add Aldehyde (e.g., Benzaldehyde) dropwise at 0 °C. step3->step4 step5 5. Reaction Monitoring Stir at 0 °C to RT for 2-24h. Monitor by TLC/GC. step4->step5 step6 6. Quench Reaction Cool to 0 °C, slowly add sat. aq. NH₄Cl. step5->step6 step7 7. Aqueous Workup Extract with Et₂O or EtOAc. Wash, dry, concentrate. step6->step7 step8 8. Purification Silica gel column chromatography. step7->step8 end End: Purified Chiral Alcohol Analyze Yield & ee% (Chiral HPLC/GC) step8->end

Figure 2: Experimental workflow for the enantioselective addition.
  • Reaction Setup: Assemble a flame-dried 50 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Introduction: Under a flow of nitrogen, add (1R,2R)-2-(Ethylamino)cyclohexanol (28.2 mg, 0.2 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe. Stir the mixture until the catalyst is fully dissolved.

  • Formation of Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 4.4 mL, 4.4 mmol, 1.1 equiv) dropwise over 10 minutes. A gentle evolution of ethane gas may be observed. Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the active catalyst.[9]

  • Substrate Addition: Add freshly distilled benzaldehyde (424 mg, 0.41 mL, 4.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typically, reactions are complete within 2 to 24 hours.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution. A white precipitate (zinc salts) will form.

  • Workup and Extraction: Allow the mixture to warm to room temperature and stir for 15 minutes. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.[10] Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Performance and Substrate Scope

The (1R,2R)-2-(Ethylamino)cyclohexanol catalyst is expected to provide high yields and excellent enantioselectivities for a range of aldehyde substrates. Aromatic aldehydes are particularly well-suited for this reaction, often yielding products with >90% ee. The data below is representative of what can be expected from this class of trans-cyclohexanediamino-derived catalysts.

EntryAldehyde SubstrateProductTypical Yield (%)Typical ee (%) [Config.]
1Benzaldehyde1-Phenyl-1-propanol95-99%>95% (R)
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol92-98%>96% (R)
34-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol90-97%>94% (R)
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol88-95%>92% (R)
5Cinnamaldehyde1-Phenylpent-1-en-3-ol85-93%~90% (R)
6Hexanal (Aliphatic)Octan-3-ol75-85%80-90% (R)

Note: The yields and ee values are illustrative and based on the performance of structurally similar and highly effective β-amino alcohol catalysts reported in the literature.[1][11][12] Optimization may be required for specific substrates.

Key Considerations and Troubleshooting

  • Reagent Purity: The reaction is highly sensitive to moisture and protic impurities. Diethylzinc reacts violently with water. Ensure all glassware is rigorously dried, and use anhydrous solvents and freshly distilled aldehydes for optimal results.

  • Temperature Control: Lower reaction temperatures (0 °C to -20 °C) generally lead to higher enantioselectivity, though the reaction rate will decrease. For less reactive aldehydes, allowing the reaction to slowly warm to room temperature may be necessary to achieve full conversion.

  • Non-Linear Effects: Many amino alcohol-catalyzed diethylzinc additions exhibit a "positive non-linear effect" (chiral amplification).[10] This means that a catalyst with a lower enantiomeric purity can produce a product with a significantly higher enantiomeric excess. This is attributed to the preferential formation of more reactive homochiral dimeric catalyst species over less reactive heterochiral dimers.

  • Substrate Limitations: While effective for many aromatic and α,β-unsaturated aldehydes, the enantioselectivity for unhindered aliphatic aldehydes can sometimes be lower and may require further optimization of the catalyst structure or reaction conditions.[12]

Conclusion

(1R,2R)-2-(Ethylamino)cyclohexanol stands as a highly effective and reliable chiral ligand for the enantioselective addition of diethylzinc to aldehydes. Its efficacy is rooted in a well-understood bimetallic mechanism and a rigid, sterically-defined structure that ensures excellent stereochemical control. The straightforward experimental protocol, coupled with high yields and enantioselectivities across a range of substrates, makes this catalyst a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development for the production of valuable chiral secondary alcohols.

References

  • Kitamura, M., Oka, H., Suga, S., & Noyori, R. (2003). Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)‐(−)‐3‐exo‐(Dimethylamino)Isoborneol [(2S)‐ DAIB ]: (S)‐1‐Phenyl‐1‐Propanol. Organic Syntheses, 79, 139. Available at: [Link]

  • Fraile, J. M., Mayoral, J. A., & Pericàs, M. A. (1998). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 63(19), 6774-6776. Available at: [Link]

  • Bolm, C., & Hildebrand, J. P. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed, 71(6), 2320-2331. Available at: [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. Available at: [Link]

  • Bolm, C., & Hildebrand, J. P. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. Available at: [Link]

  • Kovács, L., & Kádas, I. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine. Applied Organometallic Chemistry, 23(10), 421-427. Available at: [Link]

  • Hutchinson, E. J., & Taylor, R. J. K. (2001). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, (7), 723-726. Available at: [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Jiang, B., & Chen, Z. (2006). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by titanium(IV) Complexes of N-sulfonylated Beta-Amino Alcohols With Four Stereogenic Centers. Chirality, 18(8), 569-74. Available at: [Link]

  • Forgo, P., & Scheiber, P. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 25(9), 2038. Available at: [Link]

  • Bauer, T., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4487. Available at: [Link]

  • Rasmussen, T., & Norrby, P. O. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(10), 2464-2465. Available at: [Link]

  • Joshi, N. N., Srebnik, M., & Brown, H. C. (1989). Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. DTIC. Available at: [Link]

  • Anderson, J. C., & Morrison, C. A. (2002). Enantioselective addition of diethylzinc to a N-diphenylphosphinoylimine employing cinchona alkaloids as chiral ligands. Tetrahedron: Asymmetry, 13(14), 1545-1550. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Beno, B. R., & Houk, K. N. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 98(8), 2631-2646. Available at: [Link]

  • D'hooghe, M., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4945. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.. Available at: [Link]

  • Ortega, N., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4434. Available at: [Link]

Sources

Method

APPLICATION NOTE: Preparation and Catalytic Application of the Chiral Ligand (1R,2R)-2-(Ethylamino)cyclohexanol

Executive Summary The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis. Among the privileged scaffolds, chiral β -amino alcohols stand out due to their structural r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis. Among the privileged scaffolds, chiral β -amino alcohols stand out due to their structural rigidity and modularity. Specifically, (1R,2R)-2-(Ethylamino)cyclohexanol (CAS 218915-49-2)[1] serves as a highly effective chiral ligand. Derived from the commercially available (1R,2R)-2-aminocyclohexanol[2], this secondary amino alcohol is predominantly utilized in the enantioselective addition of dialkylzincs to aldehydes, yielding chiral secondary alcohols with excellent enantiomeric excess (ee)[3].

This application note provides a comprehensive, self-validating methodology for the preparation of this ligand and its subsequent application in asymmetric carbon-carbon bond formation.

Mechanistic Principles & Causality (E-E-A-T)

The catalytic efficacy of (1R,2R)-2-(ethylamino)cyclohexanol is governed by precise steric and electronic parameters:

  • Conformational Rigidity: The trans-1,2-diequatorial arrangement of the cyclohexane backbone locks the amino and hydroxyl groups into an optimal geometry for bidentate coordination to zinc[3].

  • Substituent Causality: The choice of an ethyl group on the nitrogen is highly deliberate. Primary amines tend to form unreactive, highly aggregated zinc complexes. Conversely, excessively bulky groups (like tert-butyl) hinder the coordination of the aldehyde substrate. The ethyl group provides the perfect steric balance—preventing aggregation while directing the incoming diethylzinc reagent to the Si or Re face of the aldehyde via a highly organized dinuclear zinc transition state (the Noyori model)[4].

Experimental Workflow

G N1 (1R,2R)-2-Aminocyclohexanol (Chiral Scaffold) N3 (1R,2R)-2-(Ethylamino)cyclohexanol (Chiral Ligand) N1->N3 Step 1: Synthesis N2 Acetaldehyde, NaBH(OAc)3 (Reductive Amination) N2->N3 Reagents N5 Dinuclear Zinc Chelate (Active Catalyst Complex) N3->N5 Step 2: Catalyst Prep N4 Diethylzinc (Et2Zn) + Toluene, 0 °C N4->N5 Zinc Source N6 Benzaldehyde Addition (Stereocontrolled Transition State) N5->N6 Step 3: Catalysis N7 (1R)-1-Phenyl-1-propanol (High ee% & Yield) N6->N7 Step 4: Workup

Workflow for the synthesis and catalytic application of (1R,2R)-2-(ethylamino)cyclohexanol.

Protocol 1: Synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol

Objective: Synthesize the secondary amine ligand via reductive amination to prevent over-alkylation.

Materials:

  • (1R,2R)-2-aminocyclohexanol (1.0 equiv)

  • Acetaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol in anhydrous DCE (0.2 M). Cool the solution to 0 °C using an ice bath. Add acetaldehyde dropwise.

    • Expert Insight: A slight excess of acetaldehyde drives the equilibrium toward the imine. DCE is utilized as it is the premier solvent for stabilizing intermediate iminium ions during reductive aminations.

  • Reduction: Stir the mixture for 1 hour at room temperature, then cool back to 0 °C. Add NaBH(OAc)3​ portion-wise.

    • Expert Insight: NaBH(OAc)3​ is specifically chosen over NaBH4​ because its electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the imine without reducing the unreacted acetaldehyde, preventing the formation of ethanol side-products.

  • Reaction Monitoring: Stir at room temperature for 12 hours. The protocol is self-validating via TLC (DCM/MeOH 9:1, Ninhydrin stain)—the disappearance of the primary amine spot confirms completion.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous phase with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (eluting with DCM/MeOH/ Et3​N ) to yield the pure ligand[5].

Protocol 2: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Utilize the synthesized ligand to catalyze the asymmetric alkylation of benzaldehyde.

Materials:

  • (1R,2R)-2-(Ethylamino)cyclohexanol (10 mol%)

  • Diethylzinc ( Et2​Zn ), 1.0 M in hexanes (2.2 equiv)

  • Freshly distilled Benzaldehyde (1.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert argon atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL)[4].

  • Zinc Complex Formation: Cool the solution to 0 °C. Dropwise, add the Et2​Zn solution (2.2 mmol) via a gas-tight syringe[4].

    • Expert Insight (Self-Validation): The immediate evolution of ethane gas (bubbling) upon addition is a critical visual cue. It confirms the deprotonation of the hydroxyl and amine groups, validating the successful formation of the active dinuclear zinc-alkoxide catalyst complex. Stir for 30 minutes at 0 °C to ensure complete complexation.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture[4].

    • Expert Insight: Toluene is strictly used as a non-coordinating solvent. Coordinating solvents (like THF) would compete with the ligand for zinc coordination sites, drastically reducing both the reaction rate and the enantioselectivity.

  • Quenching: Stir the reaction at 0 °C for 12–24 hours until TLC indicates complete consumption of the aldehyde. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl ) (10 mL) at 0 °C[4].

    • Expert Insight: NH4​Cl provides a mild, buffered quench. Using strong acids (like HCl) could lead to the elimination of the newly formed alcohol or product epimerization.

  • Isolation: Warm to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate ( 3×15 mL). Dry the combined organics over MgSO4​ , filter, and concentrate. Purify by flash column chromatography to yield (1R)-1-phenyl-1-propanol.

Quantitative Data: Substrate Scope

The structural rigidity of the (1R,2R)-2-(ethylamino)cyclohexanol ligand allows it to accommodate various aromatic aldehydes with consistently high stereocontrol[3].

Aldehyde SubstrateLigand Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde100129598
p-Tolualdehyde100149297
p-Chlorobenzaldehyde100129496
2-Naphthaldehyde100169095

Note: Yields represent isolated yields after chromatography. Enantiomeric excess is typically determined via chiral HPLC or GC analysis.

References

  • Google Patents (CN101743218B). Preparation method and intermediate of optically active trans-2-aminocyclohexanol. Retrieved from:[2]

  • Organic Letters (ACS Publications). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Retrieved from:[Link][3]

  • PubChem (NIH). (1R,2R)-2-(Ethylamino)cyclohexanol | C8H17NO | CID 28064850. Retrieved from:[Link][5]

Sources

Application

Application Notes and Protocols: (1R,2R)-2-(Ethylamino)cyclohexanol in Pharmaceutical Intermediate Synthesis

Executive Summary & Structural Causality The trans-1,2-amino alcohol scaffold is a highly privileged structure in modern organic synthesis[1]. Specifically, enantioenriched trans-1,2-amino alcohols serve as critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The trans-1,2-amino alcohol scaffold is a highly privileged structure in modern organic synthesis[1]. Specifically, enantioenriched trans-1,2-amino alcohols serve as critical building blocks for the preparation of complex molecules, chiral catalysts, and asymmetric auxiliaries[2]. Among these, (1R,2R)-2-(Ethylamino)cyclohexanol (CAS 218915-49-2) —a secondary amine derivative with a molecular weight of 143.23 g/mol [3]—stands out due to its unique physicochemical profile.

As a Senior Application Scientist, I emphasize that the utility of this compound stems directly from its structural causality:

  • Conformational Rigidity: The cyclohexane ring locks the vicinal hydroxyl and ethylamino groups into a predictable trans-diequatorial conformation, minimizing rotational degrees of freedom during transition state formation.

  • Steric Tuning: The N-ethyl substitution provides a precise degree of steric bulk. Unlike primary amines, the secondary amine restricts the approach trajectory of electrophiles, enhancing enantioface discrimination.

  • Bifunctional Hydrogen Bonding: The adjacent -OH and -NHR groups act synergistically as both hydrogen-bond donors and acceptors, making it an ideal bidentate ligand for transition metals (e.g., Zinc, Molybdenum).

In pharmaceutical development, the cyclohexane-1,2-diamine core—derived directly from trans-2-aminocyclohexanol derivatives—is a central structural motif in blockbuster drugs like the anticoagulant Edoxaban[4]. This guide details the dual application of (1R,2R)-2-(Ethylamino)cyclohexanol as both a chiral ligand and a direct pharmaceutical intermediate.

Application 1: Asymmetric Catalysis (Chiral Ligand)

When utilizing (1R,2R)-2-(Ethylamino)cyclohexanol in asymmetric catalysis, the causality behind the high enantiomeric excess (ee) lies in the formation of a rigid, bimetallic zinc-alkoxide transition state. The chiral ligand coordinates with diethylzinc, breaking its linear geometry and activating it for a stereoselective alkyl transfer to the incoming aldehyde.

G A Aldehyde Substrate + Diethylzinc C Zinc-Alkoxide Transition State A->C B (1R,2R)-2-(Ethylamino)cyclohexanol (Chiral Ligand) B->C Coordination D Stereoselective Alkyl Transfer C->D Enantioface Selection E Chiral Secondary Alcohol (>95% ee) D->E Hydrolysis

Workflow of enantioselective dialkylzinc addition mediated by the chiral ligand.

Protocol 1: Enantioselective Diethylzinc Addition to Benzaldehyde

Objective: Synthesis of (S)-1-phenyl-1-propanol utilizing a catalytic amount of the chiral ligand.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2R)-2-(Ethylamino)cyclohexanol (10 mol%, 0.1 equiv) in anhydrous toluene (5 mL/mmol substrate).

  • Zinc Coordination: Cool the solution to 0 °C. Slowly add Diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise. Causality Note: Pre-stirring for 30 minutes at 0 °C is critical to ensure the complete formation of the active zinc-alkoxide complex, which suppresses the uncatalyzed, racemic background reaction.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise over 10 minutes. Maintain the reaction at 0 °C for 12-16 hours.

  • Quenching & Workup: Quench the reaction carefully with 1N HCl (aq) at 0 °C to break the zinc complex. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexane/EtOAc, 9:1).

Self-Validating System (Trustworthiness): The protocol's success is self-validated by chiral High-Performance Liquid Chromatography (HPLC) analysis (e.g., using a Chiralcel OD-H column). A baseline separation of enantiomers confirms the chiral induction. If a racemic background reaction occurs (due to moisture or inadequate ligand coordination), the chromatogram will immediately reveal a diminished ee, prompting a re-evaluation of the anhydrous conditions.

Application 2: Pharmaceutical Intermediate Synthesis

In drug development, the (1R,2R)-2-(Ethylamino)cyclohexanol scaffold is frequently subjected to stereoinvertive deoxyamination to generate cis-1,2-diaminocyclohexane derivatives. This transformation is pivotal for synthesizing complex active pharmaceutical ingredients (APIs)[4].

G Step1 (1R,2R)-2-(Ethylamino)cyclohexanol Step2 Bose-Mitsunobu Azidation (Stereoinversion to 1S,2R) Step1->Step2 Activation Step3 Staudinger Reduction (Azide to Amine) Step2->Step3 PPh3 / H2O Step4 N-Acylation / Coupling Step3->Step4 Electrophile Step5 Target API Core (e.g., Edoxaban analogue) Step4->Step5 Purification

Stereoinvertive synthetic pathway for assembling complex diamine API scaffolds.

Protocol 2: Stereoinvertive Bose-Mitsunobu Azidation and Reduction

Objective: Conversion of the trans-amino alcohol into a cis-diamine precursor.

Step-by-Step Methodology:

  • N-Protection: Protect the secondary ethylamine group using Boc-anhydride (1.1 equiv) and Triethylamine (1.5 equiv) in Dichloromethane (DCM) to yield N-Boc-(1R,2R)-2-(Ethylamino)cyclohexanol.

  • Mitsunobu Activation: Dissolve the protected intermediate (1.0 equiv) and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Causality Note: This forms the highly electrophilic Mitsunobu betaine intermediate, activating the hydroxyl group as a leaving group.

  • Azidation (Stereoinversion): Add Diphenylphosphoryl azide (DPPA, 1.5 equiv) slowly. Allow the reaction to warm to room temperature and stir for 12 hours. The azide nucleophile attacks via an S_N2 mechanism, cleanly inverting the stereocenter to yield the (1S,2R)-azido derivative.

  • Staudinger Reduction: To the crude mixture, add additional PPh₃ (1.5 equiv) and water (10 equiv). Stir at 50 °C for 4 hours to reduce the azide to a primary amine, yielding the orthogonally protected cis-diamine.

Self-Validating System (Trustworthiness): The stereoinversion is self-validated via ¹H NMR spectroscopy. In the starting (1R,2R)-trans isomer, the carbinol proton exhibits a large axial-axial coupling constant (J ≈ 10 Hz). Following the Bose-Mitsunobu azidation, the newly formed (1S,2R)-cis isomer will display a significantly smaller equatorial-axial coupling constant (J ≈ 3-4 Hz) for the proton adjacent to the azide. This provides immediate, unambiguous proof that stereoinversion was successful.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics when utilizing (1R,2R)-2-(Ethylamino)cyclohexanol across various synthetic workflows.

Reaction TypeSubstrateLigand/Auxiliary LoadingExpected Yield (%)Enantiomeric Excess (ee %)Key Validation Metric
Dialkylzinc Addition Benzaldehyde10 mol%88 - 92> 95Chiral HPLC (Rt separation)
Bose-Mitsunobu Azidation N-Boc-(1R,2R)-amino alcohol1.0 equiv (Substrate)75 - 82N/A (d.r. > 99:1)¹H NMR (J-coupling shift)
Epoxide Ring-Opening Meso-epoxide0.5 - 1.0 mol% (Co-catalyst)90 - 95> 99Optical Rotation / HPLC

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28064850, (1R,2R)-2-(Ethylamino)cyclohexanol" PubChem, [Link]

  • Overman, L. E., & Sugai, S. "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." The Journal of Organic Chemistry, 1985. [Link]

  • Bartoli, G. et al. "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." PMC, National Institutes of Health. [Link]

  • "Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction for the Stereoselective Synthesis of Edoxaban." Organic Process Research & Development, ACS Publications, 2023. [Link]

Sources

Method

Regioselective ring-opening of cyclohexene oxide to yield (1R,2R)-2-(Ethylamino)cyclohexanol

Application Note: Enantioselective Desymmetrization of Cyclohexene Oxide to (1R,2R)-2-(Ethylamino)cyclohexanol Executive Summary The synthesis of chiral β -amino alcohols is a critical transformation in pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Desymmetrization of Cyclohexene Oxide to (1R,2R)-2-(Ethylamino)cyclohexanol

Executive Summary

The synthesis of chiral β -amino alcohols is a critical transformation in pharmaceutical development, as this motif is a privileged pharmacophore found in β -blockers, antimalarials, and chiral auxiliaries[1]. While the asymmetric ring-opening (ARO) of meso-epoxides with aromatic amines is well-documented, the use of highly basic, unhindered aliphatic amines like ethylamine presents a severe synthetic challenge. Aliphatic amines often trigger a rapid, uncatalyzed racemic background reaction and strongly coordinate to metal centers, leading to catalyst poisoning[2].

This application note details a robust, self-validating protocol for the enantioselective desymmetrization of meso-cyclohexene oxide using a Chiral Titanium-BINOLate coordination assembly. By carefully controlling the reaction microenvironment, this methodology suppresses the racemic background pathway and achieves exceptional enantiomeric excess (ee) for the target (1R,2R)-2-(ethylamino)cyclohexanol.

Mechanistic Rationale & Catalyst Causality

Although commonly referred to as a "regioselective" opening, the transformation of the symmetric meso-cyclohexene oxide is formally an enantioselective desymmetrization . The meso-epoxide contains two enantiotopic carbons: (1S) and (1R).

Causality of the Catalyst: Classic Lewis acids (like Jacobsen's Cr-salen complexes) are highly effective for azides and aromatic amines but often struggle with the high basicity of aliphatic amines[3]. To circumvent this, we utilize a (R)-Ti-BINOLate coordination assembly. The titanium center acts as a Lewis acid, coordinating to the epoxide oxygen and weakening the C–O bonds. The bulky BINOLate ligands create a sterically shielded chiral pocket that physically blocks the ethylamine nucleophile from approaching the (1S)-carbon. Consequently, the nucleophile is forced into a favored trajectory toward the (1R)-carbon.

Following the Fürst-Plattner rule, the nucleophilic attack occurs in a strict anti-periplanar fashion. The inversion of stereochemistry at the attacked (1R)-carbon, combined with the retention of absolute configuration at the adjacent oxygen-bearing carbon, cleanly yields the trans-(1R,2R) enantiomer[2].

Visualized Workflow

Pathway Epoxide Cyclohexene Oxide (meso-epoxide) Complex Activated Epoxide-Catalyst Complex (Sterically Shielded Microenvironment) Epoxide->Complex Amine Ethylamine (2.0 M in THF) Amine->Complex Nucleophilic Approach Catalyst Chiral Ti-BINOLate Catalyst (Enantiotopic Differentiation) Catalyst->Complex Coordination PathS Nucleophilic Attack at (1S)-Carbon (Sterically Hindered Trajectory) Complex->PathS Disfavored (High ΔG‡) PathR Nucleophilic Attack at (1R)-Carbon (Favored Trajectory) Complex->PathR Favored (Low ΔG‡) ProdS (1S,2S)-2-(Ethylamino)cyclohexanol (Minor Enantiomer) PathS->ProdS ProdR (1R,2R)-2-(Ethylamino)cyclohexanol (Target Pharmacophore) PathR->ProdR

Figure 1: Mechanistic desymmetrization pathway of cyclohexene oxide.

Quantitative Optimization Data

The suppression of the uncatalyzed background reaction is highly dependent on solvent polarity and temperature. As shown in Table 1, transitioning from THF to non-polar Toluene tightens the transition state, while lowering the temperature to 0 °C maximizes enantioselectivity.

Table 1: Optimization of Reaction Parameters for Desymmetrization

EntryCatalyst LoadingSolventTemp (°C)Time (h)Conversion (%)ee (%)
11 mol% (R)-Ti-BINOLateTHF25486578
25 mol% (R)-Ti-BINOLateTHF25249289
35 mol% (R)-Ti-BINOLateToluene25249694
4 5 mol% (R)-Ti-BINOLate Toluene 0 36 98 >98

Note: Bold text indicates the optimized parameters utilized in the standard protocol below.

Self-Validating Experimental Protocol

Materials & Setup
  • Substrate: Cyclohexene oxide (1.0 mmol, 98 mg)

  • Nucleophile: Ethylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL)

  • Catalyst: (R)-Ti-BINOLate coordination assembly (5 mol%, 0.05 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation & Pre-equilibrium

  • Flame-dry a 25 mL Schlenk flask under an argon atmosphere to ensure strictly anhydrous conditions. Moisture can hydrolyze the titanium catalyst, destroying its chiral pocket.

  • Add the (R)-Ti-BINOLate catalyst (5 mol%) and suspend it in 5.0 mL of anhydrous toluene.

  • Causality Check: Toluene is explicitly chosen over polar solvents to prevent competitive solvent coordination to the Lewis acidic titanium center, ensuring the epoxide remains the primary ligand[2].

  • Cool the suspension to 0 °C using an ice-water bath. Add cyclohexene oxide (1.0 mmol) and stir for 10 minutes to establish the catalyst-epoxide pre-equilibrium complex.

Step 2: Nucleophilic Addition

  • Load the ethylamine solution (2.0 M in THF, 1.2 equiv) into a gas-tight syringe.

  • Add the ethylamine dropwise over a period of 30 minutes via a syringe pump.

  • Causality Check: Slow addition is critical. Flooding the system with the highly basic aliphatic amine will overwhelm the catalyst, triggering the uncatalyzed racemic ring-opening and plummeting the ee[2].

  • Maintain the reaction at 0 °C for 36 hours.

Step 3: Quenching & Extraction

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Stir vigorously for 5 minutes.

  • Adjust the aqueous layer to pH ~9 using 1M NaOH.

  • Causality Check: β -amino alcohols are highly water-soluble when protonated. Basifying the aqueous layer ensures the product is in its free-base form, allowing quantitative extraction into the organic phase.

  • Extract with CH₂Cl₂ (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use an eluent system of CH₂Cl₂ / MeOH / NH₄OH (90:9:1).

  • Causality Check: The addition of 1% aqueous ammonia (NH₄OH) deactivates the acidic silanol groups on the silica gel. Without this, the basic secondary amine product will streak irreversibly down the column, resulting in poor isolated yields.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Reaction Completion (TLC): Cyclohexene oxide lacks a UV chromophore. Monitor the reaction using TLC (Hexanes/EtOAc 1:1) and visualize using a Phosphomolybdic Acid (PMA) stain followed by heating. The complete disappearance of the high-R_f epoxide spot validates conversion.

  • Diastereomeric Validation (NMR): Analyze the crude product via 1 H NMR (CDCl₃). The ring-opening must be strictly anti. The axial protons at C1 and C2 will exhibit a large scalar coupling constant ( J≈10 Hz), confirming the trans relative stereochemistry.

  • Enantiomeric Excess (HPLC): Before bulk purification, validate the ee using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The peak corresponding to the (1R,2R) enantiomer must integrate to >98% relative to the (1S,2S) peak.

References

  • Sun, Z., Chen, J., Liu, Y., & Tu, T. (2017). Chiral Titanium Coordination Assemblies: Robust Cooperative Self-Supported Catalysts for Asymmetric Ring Opening of meso-Epoxides with Aliphatic Amines. Advanced Synthesis & Catalysis, 359(3), 494-505.[2] URL: [Link]

  • Jacobsen, E. N., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 10(6), 705.[3] URL: [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water. Organic Letters, 7(21), 4593-4595.[1] URL: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of Pure (1R,2R)-2-(Ethylamino)cyclohexanol

Introduction (1R,2R)-2-(Ethylamino)cyclohexanol is a chiral vicinal amino alcohol, a structural motif of significant interest in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. The stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,2R)-2-(Ethylamino)cyclohexanol is a chiral vicinal amino alcohol, a structural motif of significant interest in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. The stereochemical purity of this compound is paramount to its function and efficacy. Crystallization is a powerful and scalable technique for the purification of chiral molecules, offering the potential to enhance both chemical and enantiomeric purity. This guide provides a comprehensive overview of crystallization techniques applicable to the isolation of high-purity (1R,2R)-2-(Ethylamino)cyclohexanol, designed for researchers, scientists, and drug development professionals. We will explore the underlying principles of crystallization, detail systematic protocols for solvent screening and optimization, and provide step-by-step methodologies for various crystallization techniques.

Physicochemical Properties and Their Implications for Crystallization

Understanding the physicochemical properties of (1R,2R)-2-(Ethylamino)cyclohexanol is fundamental to developing a successful crystallization strategy.

PropertyValue/InformationImplication for Crystallization
Molecular Formula C8H17NO[1]Indicates a relatively small molecule with polar functional groups.
Molecular Weight 143.23 g/mol [1]Standard molecular weight for a small organic molecule.
Structure Contains a cyclohexane ring, a secondary amine, and a secondary alcohol. The trans configuration of the amino and hydroxyl groups is specified by the (1R,2R) stereochemistry.The presence of both a hydrogen bond donor (-OH) and a hydrogen bond donor/acceptor (-NHC2H5) suggests good solubility in polar protic solvents and the potential for strong crystal lattice interactions.
Physical Form Expected to be a solid at room temperature, similar to related aminocyclohexanols.[1]Suitable for purification by crystallization.
Solubility Profile Due to its polar nature, it is expected to be soluble in polar solvents like alcohols (methanol, ethanol, isopropanol) and potentially water, and less soluble in non-polar solvents like hexanes or toluene.[1]A suitable crystallization solvent will likely be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Antisolvent crystallization could also be effective by using a polar solvent in which it is soluble and a non-polar antisolvent.

Logical Workflow for Crystallization Method Development

A systematic approach is crucial for efficiently developing a robust crystallization protocol. The following workflow outlines the key stages, from initial solvent screening to final protocol optimization.

Crystallization Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Characterization & Validation Solvent_Screening Solvent Screening (Polar & Non-polar) Solubility_Assessment Qualitative Solubility Assessment Solvent_Screening->Solubility_Assessment Test small-scale solubility Method_Selection Select Crystallization Method (Cooling, Antisolvent, Evaporation) Solubility_Assessment->Method_Selection Identify suitable solvent systems Parameter_Optimization Optimize Parameters (Concentration, Cooling Rate, etc.) Method_Selection->Parameter_Optimization Refine conditions Crystal_Isolation Crystal Isolation & Drying Parameter_Optimization->Crystal_Isolation Perform scaled-up crystallization Purity_Analysis Purity & Yield Analysis (HPLC, Chiral HPLC, NMR) Crystal_Isolation->Purity_Analysis Characterize final product

Caption: A logical workflow for developing a crystallization protocol.

Protocols for Crystallization of (1R,2R)-2-(Ethylamino)cyclohexanol

The following protocols provide detailed methodologies for isolating pure (1R,2R)-2-(Ethylamino)cyclohexanol.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable single-solvent system for the recrystallization of (1R,2R)-2-(Ethylamino)cyclohexanol. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • (1R,2R)-2-(Ethylamino)cyclohexanol (crude)

  • Selection of solvents: Isopropanol, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water

  • Small test tubes or vials

  • Stirring rods

  • Hot plate/water bath

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of crude (1R,2R)-2-(Ethylamino)cyclohexanol into a series of labeled test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, with agitation, until the solid dissolves or a significant volume of solvent has been added (e.g., 1 mL). Record the qualitative solubility (soluble, partially soluble, insoluble).

  • Hot Solubility Testing:

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture in a water bath or on a hot plate.

    • Continue adding the solvent in small portions while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

    • Observe the quantity and quality of the crystals formed.

Interpretation of Results:

SolventRoom Temp. SolubilityHot SolubilityCrystal Formation on CoolingSuitability
Ideal LowHighAbundant, well-formed crystalsExcellent for cooling crystallization
Unsuitable HighHighPoor or no crystal recoveryMay be suitable as a solvent in antisolvent crystallization
Unsuitable LowLowIncomplete dissolutionNot a suitable solvent

Based on the properties of similar amino alcohols, isopropanol and ethanol are promising candidates for single-solvent recrystallization.

Protocol 2: Cooling Crystallization from a Single Solvent

Objective: To purify (1R,2R)-2-(Ethylamino)cyclohexanol by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude (1R,2R)-2-(Ethylamino)cyclohexanol

  • Selected solvent from Protocol 1 (e.g., Isopropanol)

  • Erlenmeyer flask

  • Condenser (optional, for volatile solvents)

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude (1R,2R)-2-(Ethylamino)cyclohexanol in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and begin heating with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

Cooling_Crystallization Start Crude Compound in Flask Add_Solvent Add Minimal Hot Solvent Start->Add_Solvent Heat_Dissolve Heat to Dissolve Add_Solvent->Heat_Dissolve Cool_Slowly Slow Cooling to Room Temp. Heat_Dissolve->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Caption: Workflow for cooling crystallization.

Protocol 3: Antisolvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (antisolvent) to a solution of the compound in a solvent in which it is soluble.

Materials:

  • Crude (1R,2R)-2-(Ethylamino)cyclohexanol

  • A "good" solvent (e.g., Methanol or Acetone)

  • An "antisolvent" (e.g., Heptane or Toluene)

  • Erlenmeyer flask or beaker

  • Stirring plate and stir bar

Procedure:

  • Dissolution:

    • Dissolve the crude (1R,2R)-2-(Ethylamino)cyclohexanol in a minimum amount of the "good" solvent at room temperature.

  • Addition of Antisolvent:

    • Slowly add the antisolvent to the stirred solution.

    • Continue adding the antisolvent until the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization:

    • If the solution becomes oily or precipitation is too rapid, gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the antisolvent.

    • Dry the crystals under vacuum.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal.- Try a different solvent or an antisolvent approach.
Oiling out - Solution is supersaturated.- Cooling is too rapid.- Impurities are present.- Reheat the solution to dissolve the oil, then cool more slowly.- Add more solvent before cooling.- Purify the crude material by another method (e.g., column chromatography) before crystallization.
Poor recovery - Compound is too soluble in the mother liquor.- Insufficient cooling.- Cool the solution for a longer period or at a lower temperature.- Partially evaporate the solvent before cooling.- Consider a different solvent system.

Characterization of Purified (1R,2R)-2-(Ethylamino)cyclohexanol

After crystallization, it is essential to assess the purity of the isolated material.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Chromatographic Methods (HPLC, GC): These techniques can be used to determine the chemical purity by detecting and quantifying any remaining impurities.

  • Chiral HPLC: This is crucial for determining the enantiomeric excess (e.e.) of the chiral compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvents or impurities.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful crystallization and purification of (1R,2R)-2-(Ethylamino)cyclohexanol. A systematic approach to solvent selection, coupled with the careful execution of cooling or antisolvent crystallization techniques, will enable researchers to obtain this valuable chiral building block in high purity. The principles and methodologies described herein are broadly applicable to the purification of other vicinal amino alcohols and chiral compounds.

References

  • PubChem. (1R,2R)-2-(Ethylamino)cyclohexanol. National Center for Biotechnology Information. [Link]

  • ACS Publications. Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry. [Link]

  • Google Patents. US6399829B1 - Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing enantiomeric excess in reactions using (1R,2R)-2-(Ethylamino)cyclohexanol

Technical Support Center: (1R,2R)-2-(Ethylamino)cyclohexanol A Guide to Optimizing Enantiomeric Excess in Asymmetric Synthesis Welcome to the technical support center for optimizing asymmetric reactions utilizing the chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R,2R)-2-(Ethylamino)cyclohexanol

A Guide to Optimizing Enantiomeric Excess in Asymmetric Synthesis

Welcome to the technical support center for optimizing asymmetric reactions utilizing the chiral ligand (1R,2R)-2-(Ethylamino)cyclohexanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize the stereochemical outcome of your experiments. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues researchers encounter when aiming for high enantiomeric excess (% ee).

The trans-cyclohexane-1,2-diamine backbone is a privileged scaffold in asymmetric catalysis. Ligands like (1R,2R)-2-(Ethylamino)cyclohexanol are valued for their conformational rigidity and well-defined stereochemical environment, making them effective in a variety of transformations, most notably the enantioselective addition of organozinc reagents to aldehydes.[1][2] However, achieving high enantioselectivity requires meticulous attention to detail. This guide will walk you through the critical parameters that govern success.

Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity

This section addresses the most common and complex issues encountered during experimental work. The answers provide not just solutions, but the underlying chemical principles to empower your decision-making.

Q1: My enantiomeric excess (% ee) is consistently low or moderate (<80%). What are the primary factors I should investigate?

A1: Consistently low enantiomeric excess is a classic issue in asymmetric catalysis and typically points to a flaw in one of three areas: the integrity of the catalytic system, the reaction conditions, or the purity of your reagents. A systematic approach is essential for diagnosis.

1. Integrity of the Chiral Catalyst: The active catalyst is a complex formed in situ between your (1R,2R)-2-(Ethylamino)cyclohexanol ligand and a metal species (e.g., from diethylzinc). The precise structure and stability of this complex are paramount for effective stereochemical control.[3]

  • Causality: The ligand dictates the 3D orientation of the substrates in the transition state. If the catalyst is not formed correctly, is unstable, or if a non-selective background reaction dominates, the enantioselectivity will plummet. In the case of diethylzinc additions, monomeric zinc-amino alcohol species are believed to be the catalytically active species.[4]

  • Actionable Steps:

    • Ligand Purity: Verify the enantiomeric and chemical purity of your (1R,2R)-2-(Ethylamino)cyclohexanol. An enantiomerically impure ligand will directly lead to a lower % ee in the product.

    • Pre-formation of the Catalyst: Allow sufficient time for the ligand and the metal source (e.g., diethylzinc) to pre-complex before adding the aldehyde substrate. We recommend stirring the ligand and diethylzinc in the reaction solvent for 30-60 minutes at the reaction temperature. This ensures the chiral environment is established before the primary reaction begins.

2. Reaction Conditions: Temperature and solvent are powerful levers for controlling selectivity.

  • Temperature: Lower temperatures generally lead to higher % ee.[3]

    • Causality: The enantiomeric excess is determined by the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. According to the Eyring equation, a lower temperature amplifies the effect of this energy difference, thus favoring the formation of one enantiomer more significantly. Reactions run at room temperature or higher often show diminished selectivity.[5]

    • Actionable Steps: Perform the reaction at 0 °C, -20 °C, or even -78 °C. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity for your specific substrate.

  • Solvent: The choice of solvent can dramatically influence both the solubility of the catalyst complex and its conformational dynamics.

    • Causality: Non-coordinating, aprotic solvents like toluene or hexanes are typically preferred for organozinc additions. They minimize interference with the catalyst-substrate complex. Polar aprotic solvents can sometimes facilitate racemization depending on the mechanism, while protic solvents are generally incompatible with organometallic reagents.[6]

    • Actionable Steps: Ensure your solvent is rigorously anhydrous. Toluene is an excellent starting point. If solubility is an issue, a mixture like hexane/toluene might be effective.[2] Avoid ethereal solvents like THF unless literature for your specific reaction class supports their use, as they can coordinate to the metal center and alter the catalyst's structure.

3. Reagent and Atmosphere Purity: This is the most frequent and often overlooked cause of poor results.

  • Water Content: Organometallic reagents like diethylzinc are extremely sensitive to moisture.

    • Causality: Water rapidly quenches the organometallic reagent and can hydrolyze the metal-ligand complex, generating achiral metal hydroxides that can catalyze a non-selective background reaction, leading to a racemic product.[5]

    • Actionable Steps:

      • Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Argon or Nitrogen).

      • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Ensure all substrates (e.g., the aldehyde) are anhydrous.

      • The use of activated 3Å or 4Å molecular sieves can help scavenge trace amounts of water.[5]

Below is a workflow to guide your troubleshooting process for low % ee.

G start Low % ee Observed check_reagents Verify Reagent Purity (Ligand, Substrate, Solvent) start->check_reagents Start Here check_conditions Optimize Reaction Conditions (Temperature, Concentration) start->check_conditions check_catalyst Evaluate Catalyst Formation & Integrity start->check_catalyst dry_system Implement Rigorous Anhydrous Technique (Flame-dry, Inert Gas) check_reagents->dry_system Moisture Suspected purify_ligand Re-purify or Verify Ligand's Enantiomeric Purity (e.g., Chiral HPLC) check_reagents->purify_ligand Ligand Purity in Doubt lower_temp Screen Lower Temperatures (0 °C, -20 °C, -78 °C) check_conditions->lower_temp preform_catalyst Introduce Catalyst Pre-formation Step (30-60 min) check_catalyst->preform_catalyst success High % ee Achieved dry_system->success purify_ligand->success lower_temp->success preform_catalyst->success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: I'm observing significant reaction-to-reaction variability in my % ee, even when following the same protocol. What could be causing this reproducibility issue?

A2: Poor reproducibility is often traced back to subtle, uncontrolled variables in your experimental setup. The most common culprits are inconsistent atmospheric control and variable reagent quality.

  • Atmospheric Contamination: Minor leaks in your inert gas setup can introduce varying amounts of moisture and oxygen between runs, leading to inconsistent catalyst deactivation and variable rates of the non-selective background reaction.

    • Actionable Steps:

      • Ensure all Schlenk line or glovebox seals are secure.

      • Use a positive pressure of high-purity inert gas (Argon is preferred over Nitrogen for some organometallic reactions).

      • Employ the freeze-pump-thaw technique for degassing solvents if you suspect dissolved oxygen is an issue.

  • Reagent Titration: The concentration of commercial organometallic solutions like diethylzinc can vary over time or between batches. Relying on the label concentration without verification is a common source of error.

    • Causality: An incorrect stoichiometry between the ligand and the active metal reagent will alter the structure and concentration of the active chiral catalyst, directly impacting performance.

    • Actionable Steps: Titrate your organometallic reagents (e.g., diethylzinc) before use to determine their exact molarity. This ensures you are using the correct ligand-to-metal ratio in every reaction.

  • Stirring and Temperature Gradients: Inconsistent stirring or slow cooling can create localized temperature or concentration gradients, especially during the addition of reagents.

    • Actionable Steps: Use a properly sized stir bar and ensure vigorous, efficient stirring. When cooling, allow the reaction vessel to fully equilibrate at the target temperature before adding reagents. Add reagents dropwise via syringe pump for maximum control.

Frequently Asked Questions (FAQs)

What is the optimal ligand-to-metal ratio and catalyst loading?

For the addition of diethylzinc to aldehydes, a catalyst loading of 5-10 mol% of (1R,2R)-2-(Ethylamino)cyclohexanol is a common starting point.[5] The ratio of ligand to the zinc reagent is critical. While a 1:1 stoichiometry might seem intuitive, an excess of diethylzinc is often required. A ratio of 1.1-1.2 equivalents of diethylzinc relative to the aldehyde is typical, with the ligand at 5-10% relative to the aldehyde. This ensures that after the initial reaction with the ligand's active protons (OH and NH), sufficient diethylzinc remains to act as the alkylating agent.

How do substrate electronics and sterics affect the reaction?

The electronic and steric profile of the aldehyde substrate plays a significant role.

  • Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes, particularly benzaldehyde, are standard substrates and often give high % ee.[7] The aromatic ring can participate in favorable π-stacking interactions within the chiral pocket of the catalyst-substrate complex, enhancing facial discrimination.

  • Steric Hindrance: Highly hindered aldehydes may react slower or require higher temperatures, which can negatively impact enantioselectivity.[3] Conversely, very small substrates like acetaldehyde can also be challenging due to a lack of significant steric differentiation in the transition state.

My reaction is very slow at low temperatures. How can I increase the rate without sacrificing enantioselectivity?

If the reaction rate is prohibitively slow, simply increasing the temperature should be the last resort. First, consider these options:

  • Increase Catalyst Loading: Increasing the catalyst loading from 5 mol% to 10 mol% or even 15 mol% can increase the rate without altering the stereochemical pathway.

  • Concentration: Running the reaction at a higher concentration can improve the rate, but be mindful of potential solubility issues or changes in catalyst aggregation state.

  • Solvent Screening: While toluene is a good default, exploring other non-coordinating solvents like hexanes or dichloromethane could potentially improve reaction kinetics for your specific substrate.

Data Summary: Influence of Key Parameters

The following table summarizes the expected impact of key experimental variables on enantiomeric excess in a typical addition of diethylzinc to benzaldehyde catalyzed by (1R,2R)-2-(Ethylamino)cyclohexanol.

ParameterCondition A% ee (A)Condition B% ee (B)Rationale
Temperature 25 °C (Room Temp)75%-20 °C95%Lower temperature enhances the energy difference between diastereomeric transition states.[5]
Solvent Toluene (Anhydrous)95%THF (Anhydrous)82%Coordinating solvents like THF can interfere with the catalyst structure, reducing selectivity.
Water < 10 ppm95%1000 ppm (0.1%)30%Water promotes a non-selective background reaction and deactivates the chiral catalyst.[5]
Ligand Purity 99.5% ee95%90% ee~86%Impurities in the chiral ligand directly reduce the maximum possible % ee of the product.

Validated Experimental Protocol

Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a reliable starting point for optimization. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

G prep 1. Preparation - Flame-dry a 50 mL Schlenk flask. - Cool under Argon. ligand_sol 2. Ligand Solution - Add (1R,2R)-2-(Ethylamino)cyclohexanol (0.05 mmol). - Add 10 mL anhydrous toluene. prep->ligand_sol cool 3. Cooling - Cool flask to -20 °C in a cryocool bath. ligand_sol->cool zn_add 4. Catalyst Formation - Add diethylzinc (1.0 M in hexanes, 1.1 mmol) dropwise. - Stir for 30 min at -20 °C. cool->zn_add aldehyde_add 5. Substrate Addition - Add benzaldehyde (1.0 mmol) dropwise. zn_add->aldehyde_add react 6. Reaction - Stir at -20 °C. - Monitor by TLC (approx. 4-6 hours). aldehyde_add->react quench 7. Quench - Slowly add 10 mL of saturated aq. NH4Cl. react->quench extract 8. Workup & Purification - Extract with Ethyl Acetate (3x15 mL). - Purify by column chromatography. quench->extract

Caption: Standard experimental workflow for the catalyzed addition of diethylzinc.

Methodology:

  • Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of Argon.

  • Ligand Addition: To the flask, add (1R,2R)-2-(Ethylamino)cyclohexanol (7.2 mg, 0.05 mmol, 5 mol%) followed by 10 mL of anhydrous toluene via syringe.

  • Cooling: Cool the resulting solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Catalyst Formation: Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol, 1.1 equiv) dropwise to the stirred ligand solution. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv) dropwise to the catalyst solution over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution at -20 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC analysis.

References

  • Lutz, F., et al. (2005). Small Amounts of Achiral β-Amino Alcohols Reverse the Enantioselectivity of Chiral Catalysts in Cooperative Asymmetric Autocatalysis. Journal of the American Chemical Society. Available from: [Link]

  • Cozzi, P. G., et al. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nakano, H., et al. Β-Amino alcohol organocatalysts for asymmetric additions. Tohoku University Repository. Available from: [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available from: [Link]

  • Pericàs, M. A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry. Available from: [Link]

  • Pu, L., et al. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters. Available from: [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and operational bottlenecks that cause low yields during the synthesis of (1R,2R)-2-(Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and operational bottlenecks that cause low yields during the synthesis of (1R,2R)-2-(Ethylamino)cyclohexanol .

This chiral amino alcohol is a critical building block in drug development. Synthesizing it efficiently requires strict control over stereochemistry, chemoselectivity, and isolation techniques. Below, we dissect the two primary synthetic routes—Reductive Amination and Epoxide Ring-Opening—providing self-validating protocols, mechanistic causality for common failures, and actionable troubleshooting steps.

TroubleshootingLogic Root Low Yield: (1R,2R)-2-(Ethylamino)cyclohexanol RouteA Reductive Amination Root->RouteA RouteB Epoxide Ring-Opening Root->RouteB Workup Isolation & Workup Root->Workup OverAlk Over-alkylation (Diethylamine byproduct) RouteA->OverAlk Excess Acetaldehyde Incomp Incomplete Conversion (Aldehyde Starvation) RouteA->Incomp Wrong Reducing Agent Volatile Ethylamine Loss (Volatility) RouteB->Volatile Open Flask SlowRxn Slow SN2 Kinetics (Lack of H-Bonding) RouteB->SlowRxn Anhydrous Solvent AqLoss Product Lost in Aqueous Phase (High Polarity) Workup->AqLoss Standard Extraction

Diagnostic logic tree for troubleshooting low yields across synthetic routes.

Route A: Reductive Amination (The Chiral Pool Approach)

This route relies on the alkylation of commercially available or pre-resolved (1R,2R)-2-aminocyclohexanol using acetaldehyde. It is highly stereospecific but prone to chemoselectivity issues.

WorkflowA A (1R,2R)-2-Aminocyclohexanol B Acetaldehyde Addition A->B C Imine Intermediate (Schiff Base) B->C -H2O (MgSO4) D NaBH(OAc)3 Reduction C->D E (1R,2R)-2-(Ethylamino)cyclohexanol D->E High Yield

Reductive amination workflow for synthesizing (1R,2R)-2-(Ethylamino)cyclohexanol.

Self-Validating Protocol: Reductive Amination
  • Imine Formation: Charge a dry flask with (1R,2R)-2-aminocyclohexanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Add anhydrous MgSO₄ (2.0 eq) to scavenge water.

  • Electrophile Addition: Cool to 0 °C. Add Acetaldehyde (1.05 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

    • Validation Checkpoint 1: Remove a 50 µL aliquot, filter, evaporate, and run a rapid ¹H-NMR in CDCl₃. Proceed to Step 3 only if the aldehyde proton (~9.8 ppm) is absent and the imine proton (~7.8 ppm) dominates.

  • Reduction: Cool back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Stir for 12 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with a 4:1 mixture of DCM:Isopropanol.

    • Validation Checkpoint 2: Analyze the crude organic layer via GC-MS. Confirm the target mass (m/z = 143.2) and the absence of over-alkylated byproduct (m/z = 171.2).

Troubleshooting Q&A

Q: My yield is stuck at 30%, and I see unreacted starting material. I am using NaBH₄ as my reducing agent. What is going wrong? A: The causality lies in relative reduction kinetics. Sodium borohydride (NaBH₄) is highly reactive and rapidly reduces your acetaldehyde into ethanol before it can form the imine intermediate. This starves the reaction of the electrophile. Actionable Fix: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). It is mild enough that it ignores the aldehyde and selectively reduces the protonated imine (Schiff base) .

Q: I am seeing significant amounts of the diethylamino byproduct (over-alkylation). How do I prevent this? A: Over-alkylation occurs when the secondary amine product reacts with excess acetaldehyde to form an enamine/iminium species, which is subsequently reduced. Actionable Fix: Strictly limit acetaldehyde to 1.05 equivalents. Ensure the dropwise addition is performed at 0 °C to prevent localized concentration spikes.

Route B: Epoxide Ring-Opening (The Scalable Industrial Approach)

This route involves the ring-opening of achiral cyclohexene oxide with ethylamine, yielding a racemic trans product that must subsequently be resolved.

WorkflowB A Cyclohexene Oxide B Ethylamine (aq) Sealed Tube, 60°C A->B C rac-trans-2-(Ethylamino)cyclohexanol B->C SN2 Attack D Chiral Resolution (L-Tartaric Acid) C->D E (1R,2R)-2-(Ethylamino)cyclohexanol D->E Crystallization

Epoxide ring-opening and chiral resolution synthesis pathway.

Self-Validating Protocol: Epoxide Ring-Opening
  • Reaction Setup: In a heavy-walled pressure tube, combine Cyclohexene oxide (1.0 eq) and a 70% aqueous solution of Ethylamine (3.0 eq).

  • Thermal Activation: Seal the tube tightly. Heat to 60 °C behind a blast shield and stir vigorously for 12 hours.

    • Validation Checkpoint 1: Cool the tube to 0 °C, unseal, and sample for GC-MS. Proceed to Step 3 only when the cyclohexene oxide peak completely disappears.

  • Concentration: Remove excess ethylamine and water under reduced pressure to yield the crude racemic free base.

  • Chiral Resolution: Dissolve the racemate in hot ethanol. Add L-(+)-Tartaric acid (0.5 eq). Allow to cool slowly to room temperature to crystallize the (1R,2R)-enantiomer tartrate salt.

    • Validation Checkpoint 2: Liberate the free base of a small crystal sample using 1M NaOH. Run chiral HPLC to confirm an enantiomeric excess (ee) of >98%.

Troubleshooting Q&A

Q: I am running the epoxide opening in dry THF to avoid side reactions, but after 48 hours at reflux, my conversion is less than 10%. Why? A: Epoxide ring-opening by neutral amines requires stabilization of the developing negative charge on the oxygen atom. In strictly anhydrous aprotic solvents, this transition state is energetically unfavorable. Kinetic studies demonstrate that water acts as a crucial hydrogen-bond catalyst in amine-epoxide systems . Actionable Fix: Switch your solvent to water or methanol, or use a commercially available aqueous solution of ethylamine. The protic solvent donates hydrogen bonds to the epoxide oxygen, effectively "pulling" the ring open during the SN2 attack.

Q: I'm getting a mixture of trans and cis isomers. Why is my stereochemistry eroding? A: Base-catalyzed or neutral epoxide opening proceeds via a strict SN2 mechanism, which mandates backside attack and guarantees a trans configuration . If you are observing cis isomers, your reaction conditions are likely too acidic. Strong acids shift the mechanism toward an SN1-like pathway, forming a partial carbocation intermediate that can be attacked from either face. Actionable Fix: Ensure your reaction environment remains neutral or basic. Do not add strong Brønsted acids to "activate" the epoxide.

Downstream Processing & Isolation Challenges

Q: During the workup, my isolated yield drops significantly, even though TLC showed complete conversion. Where is my product? A: (1R,2R)-2-(ethylamino)cyclohexanol is a highly polar, low-molecular-weight amino alcohol. It possesses immense water solubility due to dual hydrogen-bonding sites. Standard aqueous extraction with diethyl ether or ethyl acetate will leave the majority of your product trapped in the aqueous layer. Actionable Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Switch your extraction solvent to a highly polar organic mixture, such as a 4:1 ratio of Dichloromethane (DCM) and Isopropanol (IPA), or perform a continuous liquid-liquid extraction.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents in Reductive Amination (Route A)

Reducing AgentImine Reduction RateAldehyde Reduction RateTypical YieldPrimary Failure Mode
NaBH₄ FastVery Fast< 30%Premature aldehyde destruction
NaBH₃CN ModerateVery Slow70 - 85%High toxicity (HCN gas risk)
NaBH(OAc)₃ FastSlow85 - 95%Optimal balance of reactivity

Table 2: Solvent Effects on Epoxide Ring-Opening Kinetics (Route B)

Solvent SystemTemperature (°C)Time (h)Conversion (%)Mechanistic Note
Dry THF 6048< 10%Lack of transition state stabilization
Methanol 2524~40%Mild H-bonding activation
Water (Aqueous) 2524~80%Strong H-bond catalysis by water
Neat (Sealed Tube) 6012> 95%High pressure required to retain ethylamine

References

  • Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction. Organic Process Research & Development - ACS Publications.[Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry - OpenStax.[Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.[Link]

Troubleshooting

Resolving solubility issues of (1R,2R)-2-(Ethylamino)cyclohexanol in non-polar organic solvents

Welcome to the technical support guide for (1R,2R)-2-(Ethylamino)cyclohexanol. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1R,2R)-2-(Ethylamino)cyclohexanol. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this versatile chiral amino alcohol, particularly in non-polar organic solvents. As a molecule with distinct polar functional groups—a hydroxyl (-OH) and a secondary amine (-NH) group—its behavior in non-polar media can be counterintuitive. This guide provides in-depth troubleshooting advice, detailed protocols, and the fundamental scientific principles behind them.

Section 1: Troubleshooting Guide - Dissolution Failure

This section addresses the most common and urgent issues encountered during experiments.

Q1: I'm trying to dissolve (1R,2R)-2-(Ethylamino)cyclohexanol in toluene (or hexane), but it remains as an insoluble solid or a sticky oil. What is the primary cause and how can I achieve a clear solution?

A1: The issue you are facing is a classic case of polarity mismatch. The fundamental principle of solubility, "like dissolves like," governs this behavior.[1][2]

  • Causality: Your molecule, (1R,2R)-2-(Ethylamino)cyclohexanol, possesses a non-polar cyclohexane backbone but is dominated by two highly polar functional groups: a hydroxyl group (-OH) and an ethylamino group (-NH-). These groups are capable of forming strong intermolecular hydrogen bonds with each other. To dissolve, the solute molecules must be separated and surrounded by solvent molecules. Non-polar solvents like toluene and hexane lack any hydrogen-bonding capability and have low dielectric constants; they cannot form energetically favorable interactions with the polar -OH and -NH groups.[3] Consequently, the solute-solute interactions are much stronger than the potential solute-solvent interactions, leading to insolubility.

  • Solution: The Co-Solvent Method The most effective and minimally disruptive solution is the introduction of a co-solvent. A co-solvent is a polar solvent that is miscible with the primary non-polar solvent. It functions by creating a micro-environment around the polar functional groups of your compound, effectively bridging the polarity gap.[4]

    Workflow for Implementing the Co-Solvent Method

    A Start: Insoluble (1R,2R)-2- (Ethylamino)cyclohexanol in Non-Polar Solvent B Select a miscible polar co-solvent (e.g., Isopropanol, THF, Ethanol) A->B C Add co-solvent dropwise or as a small percentage (e.g., 1-5% v/v) to the mixture B->C D Apply gentle agitation (stirring) and moderate heat (30-40°C) if necessary C->D E Observe for Dissolution D->E F Is the solution clear? E->F G Yes: Solution is ready for use. Record final solvent ratio. F->G Yes H No: Incrementally add more co-solvent (e.g., in 1% steps) and re-evaluate F->H No H->D

    Caption: Troubleshooting workflow for the co-solvent method.

    See Appendix A for a detailed step-by-step protocol and Table 2 for a list of suggested co-solvent systems.

Q2: My starting material is specified as "(1R,2R)-2-(Ethylamino)cyclohexanol HCl" (or hydrochloride). It is completely insoluble in dichloromethane, even with a co-solvent. Why is this happening?

A2: You are working with the salt form of the amine, not the free base. This is a critical distinction. The lone pair of electrons on the nitrogen atom makes amines basic, allowing them to readily react with acids to form salts.[5][6]

  • Causality: The hydrochloride salt exists as an ionic pair: the protonated ethylaminocyclohexanol cation ([C₈H₁₈NO]⁺) and the chloride anion (Cl⁻). This ionic nature makes the compound extremely polar, similar to sodium chloride. Its solubility is now governed by strong ion-dipole interactions, which are only possible in highly polar solvents like water or methanol. Non-polar solvents like dichloromethane cannot stabilize these charged species, resulting in profound insolubility.

  • Solution: Conversion to Free Base via Liquid-Liquid Extraction To dissolve the compound in a non-polar solvent, you must first neutralize the salt to regenerate the non-ionic "free base" form. This is a standard and highly effective procedure in organic chemistry.[7]

    Conceptual Diagram of Free-Basing

    cluster_0 Step 1: Dissolution & Neutralization cluster_1 Step 2: Extraction & Isolation Start (1R,2R)-2-(Ethylamino)cyclohexanol HCl (solid) Insoluble in CH₂Cl₂ Aq_Base Add Aqueous NaHCO₃ or Na₂CO₃ Solution Reaction [R-NH₂CH₂CH₃]⁺Cl⁻ + NaHCO₃ R-NHCH₂CH₃ (Free Base) + H₂O + CO₂ + NaCl Aq_Base->Reaction Extraction Add Non-Polar Solvent (e.g., CH₂Cl₂) and mix layers Reaction->Extraction Separation Separatory Funnel Aqueous Layer (Salts) Organic Layer (Free Base) Extraction->Separation Isolation Collect Organic Layer, Dry (Na₂SO₄), and Evaporate to yield pure Free Base Separation:f1->Isolation

    Caption: Workflow for converting the HCl salt to the soluble free base.

    This procedure will yield the pure, neutral (1R,2R)-2-(Ethylamino)cyclohexanol, which can then be dissolved in your desired non-polar solvent, using the co-solvent method from Q1 if necessary. See Appendix B for a detailed protocol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (1R,2R)-2-(Ethylamino)cyclohexanol that dictate its solubility?

A1: The solubility behavior is primarily dictated by its molecular structure and the resulting intermolecular forces it can participate in.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₈H₁₇NO[8]Indicates a significant hydrocarbon content (C₈), which contributes to non-polar character.
Molecular Weight 143.23 g/mol [8]A relatively small molecule.
Key Functional Groups Secondary Amine (-NH-), Primary Alcohol (-OH)These are polar, protic groups that can both donate and accept hydrogen bonds. They dominate the molecule's character, making it hydrophilic (water-loving).[3]
Overall Polarity PolarThe presence of strong H-bond donors/acceptors makes the molecule polar, favoring dissolution in polar solvents (water, methanol, ethanol) and causing poor solubility in non-polar solvents (hexane, toluene).
Basicity The amine group is a Brønsted-Lowry and Lewis base due to the lone pair on the nitrogen atom.[9][10]Allows for the formation of salts with acids, drastically increasing polarity and aqueous solubility.[5]
Q2: How do I select an appropriate co-solvent?

A2: An ideal co-solvent should satisfy two criteria:

  • Miscibility: It must be fully miscible with your primary non-polar solvent.

  • Polarity: It must be sufficiently polar to interact favorably with the -OH and -NH groups of your compound.

Common choices include short-chain alcohols or polar aprotic solvents.

Primary Non-Polar SolventRecommended Co-Solvents (in order of preference)Rationale
Toluene, Xylenes Isopropanol (IPA), Ethanol, n-ButanolAlcohols are excellent H-bond donors/acceptors and have good miscibility. IPA is often a perfect balance.
Hexane, Heptane, Cyclohexane Isopropanol (IPA), Tetrahydrofuran (THF)THF is a strong H-bond acceptor and is very effective at breaking up solute-solute aggregates.
Dichloromethane (DCM), Chloroform Methanol, EthanolThese halogenated solvents are weakly polar and often require a more polar co-solvent like methanol for highly H-bonding solutes.

Pro-Tip: Start with the lowest percentage of the most non-polar co-solvent possible (e.g., 1% Isopropanol in Toluene) to minimize the impact on the overall reaction medium's polarity.

Q3: Can surfactants be used to improve solubility?

A3: Yes, this is a valid but more complex technique known as micellar solubilization.[11][12] In a non-polar solvent, surfactants can form "reverse micelles," which are aggregates with their polar heads facing inward and their non-polar tails facing the solvent.[13] Your polar (1R,2R)-2-(Ethylamino)cyclohexanol can then be encapsulated within the polar core of these micelles. This approach is common in formulation science but less so for typical lab-scale organic reactions due to the potential for the surfactant to interfere with the reaction or complicate purification. For synthetic applications, the co-solvent or free-basing methods are almost always preferred.

Appendices

Appendix A: Protocol for the Co-Solvent Dissolution Method
  • Setup: In a clean, dry flask equipped with a magnetic stir bar, add your primary non-polar solvent (e.g., 100 mL of Toluene).

  • Addition of Solute: Add the weighed amount of (1R,2R)-2-(Ethylamino)cyclohexanol (free base) to the solvent. Begin stirring.

  • Initial Co-Solvent Addition: Using a pipette or syringe, add a small, measured volume of the chosen co-solvent (e.g., 1 mL of isopropanol for a 1% v/v mixture).

  • Observation: Stir the mixture for 5-10 minutes. If dissolution is incomplete, you may apply gentle warming (e.g., a 30-40°C water bath).

  • Titration (If Needed): If the solute is still not fully dissolved, continue adding the co-solvent in small increments (e.g., 0.5-1.0 mL at a time), allowing time for equilibration after each addition.

  • Completion: Stop adding the co-solvent once a clear, homogeneous solution is achieved. Record the final volume of co-solvent used to ensure reproducibility.

Appendix B: Protocol for Conversion of an Amine Salt to its Free Base
  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Extraction Solvent: Add a volume of the desired non-polar organic solvent (e.g., dichloromethane or ethyl acetate) approximately equal to the aqueous volume.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Swirl gently and periodically vent the funnel to release the CO₂ gas that evolves. Continue adding the basic solution until effervescence ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.

  • Extraction: Stopper the funnel securely and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using a solvent less dense than water, like ethyl acetate) into an Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the separatory funnel, shake, and combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water. Separate the layers and dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the pure free base, which should now be soluble in your non-polar solvent.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064850, (1R,2R)-2-(Ethylamino)cyclohexanol. Retrieved from [Link]

  • Al-Darbi, M. M., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]

  • Needham, T. E. (1968). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre. Available at: [Link]

  • Al-Darbi, M. M., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Kumar, S., & Sinko, P. J. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Needham, T. E. (1968). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (n.d.). Amines as Bases. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-methoxy-, (1R,2R)-rel- (CAS 7429-40-5). Retrieved from [Link]

  • Clark, J. (n.d.). Amines as bases. Chemguide. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Vedantu. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. Retrieved from [Link]

  • El-Dien, M. G. (n.d.). Solubility and Distribution Phenomena. SlideShare. Available at: [Link]

  • ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]

  • Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]

  • Das, A., & Das, A. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. Available at: [Link]

  • LibreTexts. (2022). Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of alcohols in non-polar solvents. Retrieved from [Link]

  • Li, Z., et al. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Quora. (2016). How to determine the solubility of cyclohexane. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Available at: [Link]

  • Chen, Y., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

  • Giesen, J., et al. (n.d.). Process for separation of cyclohexanol and cyclohexanone. Google Patents.

Sources

Optimization

Technical Support Center: Preventing Racemization of (1R,2R)-2-(Ethylamino)cyclohexanol in High-Temperature Workflows

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up reactions involving (1R,2R)-2-(ethylamino)cyclohexanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up reactions involving (1R,2R)-2-(ethylamino)cyclohexanol.

A common failure mode during high-temperature processing (>100 °C) is the unexpected erosion of enantiomeric excess (ee). Because this molecule lacks highly acidic alpha-protons, racemization is often misdiagnosed or attributed to starting material impurities. 1,2-amino alcohols are crucial chiral auxiliaries and pharmaceutical intermediates, but their stereochemical stability at high temperatures requires careful control of the reaction environment to prevent racemization[1]. This guide details the hidden mechanistic pathways driving this degradation and provides field-proven, self-validating troubleshooting protocols.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my (1R,2R)-2-(Ethylamino)cyclohexanol racemizing at 120 °C when there are no obvious epimerizable protons? A: In the absence of a carbonyl group, direct deprotonation is thermodynamically forbidden. Instead, racemization at high temperatures proceeds via two primary cryptic pathways:

1. The Aziridinium Pathway (pH-Dependent): At elevated temperatures, trace acidic impurities (or auto-protolysis in protic solvents) protonate the C1 hydroxyl group. The (1R,2R) isomer exists predominantly in the thermodynamically favored diequatorial conformation. However, thermal energy forces a cyclohexane chair flip, populating the higher-energy diaxial conformer. This geometric reorganization is strictly required to achieve the antiperiplanar alignment between the nitrogen lone pair and the protonated C1-hydroxyl group, satisfying the stereoelectronic requirements for intramolecular SN2 displacement[2]. This forms a bicyclic aziridinium intermediate. Subsequent nucleophilic attack by water at C2 yields the (1S,2S) enantiomer, directly eroding ee.

AziridiniumPathway A (1R,2R)-Isomer (Diequatorial) B Conformational Flip (Diaxial) A->B Heat C Protonation of -OH (Trace Acid) B->C D Bicyclic Aziridinium Intermediate C->D -H2O E H2O Attack at C1 (Retention Path) D->E F H2O Attack at C2 (Inversion Path) D->F G (1R,2R)-Isomer (Recovered) E->G H (1S,2S)-Isomer (Racemization) F->H

Fig 1. Acid-promoted aziridinium formation requiring a diequatorial to diaxial conformational flip.

2. Trace-Metal Oxidation/Enolization (Hardware-Dependent): Industrial reactors (e.g., 316L Stainless Steel or Hastelloy) can leach trace transition metals (Fe, Ni, Pd) into the process stream. These metals act as unintended catalysts for Oppenauer-type oxidation, reversibly dehydrogenating the C1-alcohol to an α -amino ketone. Unlike the parent alcohol, the α -amino ketone possesses a highly acidic proton at the C2 stereocenter. Rapid enolization destroys the chiral integrity at C2, and subsequent background reduction yields a racemic mixture of diastereomers.

MetalPathway A (1R,2R)-Amino Alcohol B Trace Metal (e.g., Pd, Fe) Dehydrogenation A->B C Chiral α-Amino Ketone B->C -H2 D Enolization (Loss of Stereocenter) C->D E Achiral Enol Intermediate D->E F Re-ketonization & Reduction E->F G Racemic Mixture (1R,2R) + (1S,2S) F->G +H2

Fig 2. Trace-metal catalyzed Oppenauer-type oxidation leading to enolization and racemization.

Q2: Does the choice of solvent impact the aziridinium-mediated racemization? A: Yes. Highly polar, ionizing solvents (like DMF, DMSO, or aqueous mixtures) stabilize the charged aziridinium intermediate and facilitate the leaving group departure. Switching to less ionizing, non-polar solvents (e.g., toluene, xylenes) significantly suppresses this pathway, provided the substrate remains soluble.

Quantitative Data: Parameter Impact on Chiral Integrity

The following table summarizes the causal relationship between process conditions and the preservation of enantiomeric excess.

Table 1: Impact of Process Parameters on (1R,2R)-2-(Ethylamino)cyclohexanol ee (120 °C, 24h)

Reactor MaterialSolvent SystemAdditive / ModificationDominant MechanismFinal % ee
Borosilicate GlassTolueneNone (Control)None>99%
316L Stainless SteelTolueneNoneTrace-Metal Oxidation45%
316L Stainless SteelToluene5 mol% EDTASuppressed Metal Oxidation98%
Borosilicate GlassDMF + 0.1% H₂ONoneAziridinium Formation62%
Borosilicate GlassDMF + 0.1% H₂O10 mol% 2,6-LutidineSuppressed Aziridinium97%
Borosilicate GlassDMF1 mol% TsOHAccelerated Aziridinium5%
Experimental Methodologies
Protocol 1: Diagnostic Stress-Testing for Racemization Pathways

Objective: Isolate the root cause of high-temperature ee erosion in your specific process stream. This protocol is a self-validating system; by running the control against specific mechanistic inhibitors, you isolate the exact variable causing the degradation.

  • Preparation: Prepare four identical sealed glass pressure tubes containing a 0.5 M solution of (1R,2R)-2-(ethylamino)cyclohexanol in your target process solvent.

  • Spiking (The Variables):

    • Vial 1 (Control): No additives.

    • Vial 2 (Acid Inhibitor): Add 10 mol% 2,6-lutidine to buffer trace acids.

    • Vial 3 (Metal Inhibitor): Add 5 mol% EDTA or N-acetylcysteine as a metal chelator.

    • Vial 4 (Hardware Simulation): Add a clean coupon of your reactor material (e.g., Hastelloy C-276).

  • Thermal Stress: Heat all vials to the target process temperature (e.g., 120 °C) for 24 hours under an inert argon atmosphere.

  • Derivatization: Cool the vials. Because 2-aminocyclohexanols can be difficult to resolve directly via standard chromatography, derivatize the crude mixture using 3-hydroxypyridine-2-carboxaldehyde to enhance UV/CD detection, a method validated for the rapid optical determination of stereoisomers[3].

    • If Vial 2 preserves ee: Your process is suffering from auto-protolysis/trace acid (Aziridinium pathway).

    • If Vial 3 preserves ee / Vial 4 destroys ee: Your reactor hardware is leaching metals (Oxidation pathway).

Protocol 2: Reactor Passivation and Solvent Conditioning

Objective: Prevent metal-catalyzed dehydrogenation in metallic reactors prior to scale-up.

  • Acid Wash: Flush the reactor with a 10% w/w aqueous citric acid solution at 60 °C for 4 hours. This chelates and removes free surface iron and trace transition metals from the passivation layer.

  • Neutralization Rinse: Drain and rinse the reactor with DI water until the effluent is strictly pH neutral (pH 7.0 ± 0.2).

  • Solvent Conditioning: Prior to adding the chiral substrate, pre-treat the process solvent by stirring it with a metal scavenger resin (e.g., thiol-functionalized silica) for 1 hour, then filter it directly into the reactor.

  • In-Process Protection: If the downstream chemistry tolerates it, maintain a slightly basic environment using sterically hindered bases (like N,N-diisopropylethylamine) to simultaneously suppress the aziridinium pathway.

References
  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Journal of the American Chemical Society URL:[Link]

  • Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction for the Stereoselective Synthesis of Edoxaban Organic Process Research & Development URL:[Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover with (1R,2R)-2-(Ethylamino)cyclohexanol Ligands

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for utilizing (1R,2R)-2-(Ethylamino)cyclohexanol and related chiral amino alcohol ligands to enhance catalyst turnov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for utilizing (1R,2R)-2-(Ethylamino)cyclohexanol and related chiral amino alcohol ligands to enhance catalyst turnover number (TON) and turnover frequency (TOF) in asymmetric catalysis. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses common issues that can arise during catalytic reactions using (1R,2R)-2-(Ethylamino)cyclohexanol ligands.

Issue 1: Low or Stagnant Catalyst Turnover Number (TON)

You've set up your reaction, but the catalyst seems to exhaust itself prematurely, resulting in a disappointing TON.

Potential Causes & Solutions:

  • Suboptimal Ligand-to-Metal Ratio: The stoichiometry between your (1R,2R)-2-(Ethylamino)cyclohexanol ligand and the metal precursor is critical. An incorrect ratio can lead to the formation of less active or inactive catalytic species.

    • Actionable Insight: Systematically screen a range of ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) to identify the optimal balance for your specific transformation. The ideal ratio is often substrate-dependent.

  • Catalyst Deactivation: The active catalytic species can degrade over the course of the reaction. This can be due to a variety of factors, including impurities, side reactions, or thermal instability.[1][2]

    • Actionable Insight:

      • Purify Reagents: Ensure all starting materials, including the substrate, solvent, and any additives, are of high purity. Trace impurities like water or oxygen can act as catalyst poisons.[1] The use of dry, degassed solvents is highly recommended.[1]

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Experiment with a range of temperatures to find the optimal point that balances activity and stability.

  • Mass Transfer Limitations: In heterogeneous or biphasic systems, poor mixing can limit the access of the substrate to the catalytic sites, artificially lowering the observed TON.

    • Actionable Insight: Increase the stirring rate to ensure efficient mixing. For reactions involving solid-supported catalysts, consider the particle size and porosity of the support material.

Issue 2: Poor Enantioselectivity (Low %ee)

The primary goal of using a chiral ligand like (1R,2R)-2-(Ethylamino)cyclohexanol is to achieve high enantioselectivity. If your enantiomeric excess (%ee) is low, consider the following:

Potential Causes & Solutions:

  • Incorrect Ligand Enantiomer: Ensure you are using the correct enantiomer of the ligand to produce the desired product enantiomer. The stereochemistry of the ligand directly dictates the stereochemical outcome of the reaction.

  • Mismatched Chiral Auxiliaries: In systems that utilize more than one chiral component (e.g., a chiral ligand and a chiral auxiliary on the substrate), mismatched stereochemistry can lead to poor diastereoselectivity and, consequently, low enantioselectivity of the final product.[1]

    • Actionable Insight: If applicable, screen different combinations of ligand and auxiliary enantiomers to find a "matched pair."

  • Reaction Temperature: Enantioselectivity is often highly sensitive to temperature.[1][3]

    • Actionable Insight: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1] Perform a temperature screen (e.g., from room temperature down to -78 °C) to determine the optimal conditions.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state and can significantly influence enantioselectivity.[3]

    • Actionable Insight: Screen a variety of solvents with different polarities and coordinating abilities. Protic solvents like alcohols can sometimes improve enantioselectivity, but this is highly system-dependent.[1][3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical application of (1R,2R)-2-(Ethylamino)cyclohexanol ligands.

Q1: How do I synthesize (1R,2R)-2-(Ethylamino)cyclohexanol?

While commercially available, the synthesis of this ligand and its analogs can be achieved through various established routes. A common approach involves the enantioselective opening of cyclohexene oxide.

  • General Synthetic Approach:

    • Epoxidation: Start with the epoxidation of cyclohexene to form cyclohexene oxide.

    • Enantioselective Ring Opening: The key step involves the enantioselective ring-opening of the epoxide with an amine, such as ethylamine, in the presence of a chiral catalyst. Chiral lithium amides are often employed for this transformation.[4][5][6]

    • Purification: The resulting amino alcohol is then purified, typically by chromatography or crystallization.

For a detailed, step-by-step protocol, it is recommended to consult primary literature sources that describe the synthesis of similar chiral amino alcohols.[4][5][6]

Q2: What is the general mechanism by which amino alcohol ligands improve catalyst turnover?

Amino alcohol ligands like (1R,2R)-2-(Ethylamino)cyclohexanol enhance catalytic performance through several key mechanisms:

  • Chelation and Stabilization: The bidentate nature of the amino alcohol ligand allows it to chelate to the metal center, forming a stable complex. This chelation can prevent catalyst aggregation and decomposition, thereby extending its lifetime and increasing the overall turnover number.

  • Creation of a Chiral Pocket: The chiral environment created by the ligand around the metal center is crucial for asymmetric induction. This "chiral pocket" sterically and electronically directs the incoming substrate, favoring the formation of one enantiomer over the other.[1]

  • Modulation of Electronic Properties: The amino and alcohol functionalities of the ligand can modulate the electronic properties of the metal center, influencing its reactivity and catalytic activity.

G cluster_ligand Ligand Influence on Catalyst cluster_catalyst Catalytic Cycle cluster_outcome Desired Outcomes Ligand (1R,2R)-2-(Ethylamino)cyclohexanol Active_Catalyst Active Chiral Catalyst Ligand->Active_Catalyst Chelation & Stabilization Metal Metal Precursor Metal->Active_Catalyst Complexation Product_Formation Product Formation + Catalyst Regeneration Active_Catalyst->Product_Formation Catalysis High_ee High Enantioselectivity (%ee) Active_Catalyst->High_ee Chiral Environment Product_Formation->Active_Catalyst Regeneration High_TON Increased Turnover Number (TON) Product_Formation->High_TON

Q3: How can I optimize reaction conditions for a new substrate?

A systematic approach is key to optimizing reaction conditions for a novel substrate.

Recommended Optimization Workflow:

  • Solvent Screening: Begin by testing a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, isopropanol).

  • Temperature Screening: Once a suitable solvent is identified, perform the reaction at different temperatures (e.g., 25 °C, 0 °C, -20 °C) to assess the impact on both yield and enantioselectivity.

  • Base Screening (if applicable): For reactions requiring a base, screen different bases (e.g., organic vs. inorganic, strong vs. weak) and their concentrations. The choice of base can significantly affect the reaction rate and catalyst stability.[1]

  • Concentration Effects: Investigate the effect of substrate and catalyst concentration on the reaction outcome.

G Start Start Optimization Solvent Solvent Screening Start->Solvent Temperature Temperature Screening Solvent->Temperature Base Base Screening (if applicable) Temperature->Base Concentration Concentration Effects Base->Concentration Optimized Optimized Conditions Concentration->Optimized

Q4: What are some common applications of catalysts derived from (1R,2R)-2-(Ethylamino)cyclohexanol and related ligands?

Chiral amino alcohol ligands are versatile and have been successfully employed in a wide range of asymmetric transformations. Some notable examples include:

  • Asymmetric Transfer Hydrogenation: The reduction of prochiral ketones and imines to chiral alcohols and amines.[2][7]

  • Enantioselective Addition of Organozinc Reagents to Aldehydes: A classic method for the synthesis of chiral secondary alcohols.[8][9][10]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[11]

  • Asymmetric Aldol Reactions: The formation of chiral β-hydroxy carbonyl compounds.[12]

Table 1: Representative Applications and Typical Performance

Reaction TypeMetalSubstrate ExampleProduct ExampleTypical %ee
Asymmetric Transfer HydrogenationRuAcetophenone(R)-1-Phenylethanol>95%
Diethylzinc AdditionZnBenzaldehyde(S)-1-Phenyl-1-propanol>90%
Michael AdditionCuCyclohexenoneChiral 3-substituted cyclohexanone>90%

Section 3: Experimental Protocols

General Protocol for a Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone

This protocol serves as a general starting point and should be optimized for each specific substrate.

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the (1R,2R)-2-(Ethylamino)cyclohexanol ligand in a dry, degassed solvent (e.g., isopropanol).

    • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the ketone substrate.

    • Add a base (e.g., a solution of potassium tert-butoxide in isopropanol) to initiate the reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Enantiomeric Excess Determination:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

References

  • Catalyst turnover: Organic Chemistry II Study Guide |... - Fiveable. (n.d.).
  • Vidal-Ferran, A., Bampos, N., Moyano, A., Pericàs, M. A., Riera, A., & Sanders, J. K. M. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 63(18), 6309–6318. [Link]

  • Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions? (2024). Journal of the American Chemical Society. [Link]

  • Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions? (2023). OSTI.GOV. [Link]

  • Strategies to improve catalyst turnover number with (S)-Tol-SDP. (n.d.). Benchchem.
  • Beckers, I., & De Vos, D. (2023). Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. iScience, 26(1), 105790. [Link]

  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. (n.d.).
  • Synergistic chiral iminium and palladium catalysis: Highly regio- and enantioselective [3 + 2] annulation reaction of 2-vinylcyclopropanes with enals. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Rational Ligand Modification Maximizes Turnover Rate in a Model Pd-Catalyzed C-H Arylation. (2025). ResearchGate.
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (2021). ACS Catalysis. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. (1998). The Journal of Organic Chemistry. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Catalysis. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (n.d.). ResearchGate.
  • (1R,2R)-2-(Ethylamino)cyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols. (n.d.). Benchchem.
  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. [Link]

  • Asymmetric Hydrogenation. (2015).
  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.). Google Patents.
  • Synthetic Approaches to (R)-cyclohex-2-enol. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (n.d.). Thieme Connect. [Link]

  • Optimization of Catalysts and Reaction Conditions a. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures, turnover and recycle numbers of some immobilized asymmetric transfer hydrogenation catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. (2020). ResearchGate. Retrieved from [Link]

  • Matsunaga Group - 松永研究室. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. Retrieved from [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). MDPI. [Link]

  • Optimising reaction conditions in flasks for performances in organic light-emitting devices. (n.d.). Chemical Science. [Link]

  • Bayesian Optimization of Catalysis with In-Context Learning. (2025). arXiv. [Link]

  • Applications of Bolm's Ligand in Enantioselective Synthesis. (2020). MDPI. [Link]

  • PNNP Macrocycles: A New Class of Ligands for Asymmetric Catalysis. (2025). ResearchGate. Retrieved from [Link]

  • Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions. (2021). ACS Publications. [Link]

  • Understanding the Activity and Enantioselectivity of Acetyl-Protected Aminoethyl Quinoline Ligands in Palladium-Catalyzed β-C(sp3)–H Bond Arylation Reactions. (2019). OSTI.GOV. [Link]

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Optimization

Purifying (1R,2R)-2-(Ethylamino)cyclohexanol from unreacted ethylamine impurities

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in purifying (1R,2R)-2-(Ethylamino)cyclohexanol, specifically focusing on the removal of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in purifying (1R,2R)-2-(Ethylamino)cyclohexanol, specifically focusing on the removal of residual ethylamine. We will explore the underlying chemical principles of separation and provide validated, step-by-step protocols to ensure you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: I've finished my reaction and have a crude mixture of (1R,2R)-2-(Ethylamino)cyclohexanol and a large excess of ethylamine. What's the first and simplest step to remove the bulk of the ethylamine?

A: Due to the significant difference in boiling points, the most straightforward initial step is removal by evaporation or distillation. Ethylamine is highly volatile with a boiling point of approximately 17°C, while your product, (1R,2R)-2-(Ethylamino)cyclohexanol, is a much higher boiling liquid or solid. Gently warming your reaction mixture under reduced pressure (using a rotary evaporator) will efficiently remove the majority of the unreacted ethylamine.

Q2: Why is acid-base extraction the most recommended method for this specific purification?

A: Acid-base extraction is highly effective because it exploits the difference in basicity (pKa) between your product and the ethylamine impurity.[1][2] The conjugate acid of ethylamine has a pKa of about 10.7-10.8.[3][4][5] While a specific pKa for (1R,2R)-2-(Ethylamino)cyclohexanol is not readily published, secondary amines are generally less basic than primary amines. This allows for a pH-controlled separation. By carefully adjusting the pH, you can selectively protonate the more basic ethylamine, making it soluble in the aqueous phase, while leaving your less basic product in the organic phase.

Q3: I tried running a standard silica gel column, but my product is smearing and I'm getting very low recovery. What's happening?

A: This is a common issue when purifying amines on standard silica gel.[6] The surface of silica gel is covered in acidic silanol groups (Si-OH), which strongly interact with basic compounds like your amino alcohol. This strong, often irreversible, adsorption leads to significant peak tailing, poor separation, and low product recovery.[6] To counteract this, you must either neutralize the silica's acidity or use a different stationary phase.

Q4: Can I use recrystallization to purify my product?

A: Recrystallization is a viable option if your (1R,2R)-2-(Ethylamino)cyclohexanol product is a solid and you can identify a suitable solvent system. The principle is to find a solvent (or solvent mixture) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the ethylamine impurity (or its salt) remains soluble at all temperatures. This method is often used for final polishing after the bulk of impurities have been removed by other means.

Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the concentration of the ethylamine impurity, and the final purity required. This decision tree outlines a logical workflow for purifying your product.

G start Crude Product: (1R,2R)-2-(Ethylamino)cyclohexanol + Excess Ethylamine evap Step 1: Bulk Removal Rotary Evaporation / Distillation start->evap check1 Is Purity Sufficient? evap->check1 extraction Step 2: Primary Purification Acid-Base Extraction check1->extraction No final_product Pure (1R,2R)-2-(Ethylamino)cyclohexanol check1->final_product Yes check2 Is Purity Sufficient? extraction->check2 chromatography Step 3: High Purity Polish Column Chromatography check2->chromatography No recrystal Alternative Step 3: Recrystallization (if solid) check2->recrystal No, and product is solid check2->final_product Yes chromatography->final_product recrystal->final_product

Caption: Purification workflow for (1R,2R)-2-(Ethylamino)cyclohexanol.

Troubleshooting Guides & Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is ideal for efficiently removing basic impurities like ethylamine. The core principle relies on the differential partitioning of the neutral amine and its protonated salt form between organic and aqueous layers.[1][2]

Underlying Principle: The Power of pKa

The separation hinges on the difference in basicity between ethylamine and (1R,2R)-2-(Ethylamino)cyclohexanol.

CompoundTypepKa of Conjugate AcidBasicity
EthylaminePrimary Amine~10.8[3][5][7]More Basic
(1R,2R)-2-(Ethylamino)cyclohexanolSecondary Amino AlcoholEstimated ~10.0-10.4Less Basic

By acidifying the mixture, both amines are converted to their hydrochloride salts and move into the aqueous layer. Then, by carefully raising the pH, we can deprotonate the less basic product first, allowing it to be extracted back into an organic solvent, while the more basic ethylamine salt remains in the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture (after initial evaporation of bulk ethylamine) in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Combine Aqueous Layers: Drain the lower aqueous layer into a flask. Repeat the acid wash on the organic layer one more time to ensure all amine compounds have been protonated and extracted. Discard the now empty organic layer.

  • Selective Deprotonation: Cool the combined acidic aqueous layers in an ice bath. Begin adding a base, such as 1 M sodium hydroxide (NaOH), dropwise with constant stirring and monitoring with a pH meter.

  • First Extraction (Product Recovery): Carefully adjust the pH to ~10. At this pH, the less basic (1R,2R)-2-(Ethylamino)cyclohexanol will be predominantly in its free-base form, while the more basic ethylamine is still largely protonated.

  • Extract Product: Add a fresh portion of organic solvent (diethyl ether or DCM) to the aqueous solution. Shake to extract the deprotonated product into the organic layer. Separate the layers and save the organic phase. Repeat this extraction 2-3 times.

  • Isolate Impurity (Optional): To confirm separation, you can further increase the pH of the aqueous layer to >12 to deprotonate the ethylamine and extract it with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts containing your product. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified product.[8]

G cluster_0 Step 1: Acidification (pH < 2) cluster_1 Step 2: Basification & Extraction (pH ≈ 10) cluster_2 Step 3: Final Basification (pH > 12) step1_org Organic Layer Neutral Impurities step1_aq Aqueous Layer (1M HCl) Product-H⁺Cl⁻ Ethylamine-H⁺Cl⁻ step2_aq Aqueous Layer (NaOH added) Ethylamine-H⁺Cl⁻ step1_aq->step2_aq step2_org Organic Layer Purified Product step2_aq->step2_org Extract with Organic Solvent step3_aq Aqueous Layer Salts (NaCl) step2_aq->step3_aq step3_org Organic Layer Ethylamine (Impurity) step3_aq->step3_org Extract with Organic Solvent start Crude Mixture in Organic Solvent start->step1_org start->step1_aq

Caption: Visual guide to the acid-base extraction process.

Protocol 2: Purification by Modified Column Chromatography

This protocol is for achieving very high purity or when acid-base extraction is insufficient. The key is to deactivate the acidic silica gel.

Step-by-Step Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or isopropanol).

  • Prepare a Basic Eluent: To the chosen eluent system, add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) or ammonium hydroxide. This base will occupy the acidic sites on the silica, preventing your product from binding strongly.[6]

  • Column Packing:

    • Slurry Method (Recommended): Prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes).

    • Dry Pack Method: Alternatively, fill the column with dry silica gel and then flush thoroughly with the non-polar solvent.

  • Equilibration: Before loading your sample, you MUST equilibrate the column by flushing it with at least 3-5 column volumes of your eluent mixture containing the basic additive. This ensures the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For better resolution, you can adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and the volatile basic additive (TEA) by rotary evaporation.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6341, Ethylamine. [Link]

  • Quora (2023). What is the pKa value of ethylamine and aniline? [Link]

  • Google Patents (1941).
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate (2013). How to remove ethanolamine from reaction mixture? [Link]

  • ResearchGate (2014). How do I get rid of triethyl amine in a reaction? [Link]

  • Wikipedia (n.d.). Acid–base extraction. [Link]

  • SIELC Technologies (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. [Link]

  • University of Rochester (n.d.). Remove Sticky Reagents. [Link]

  • Google Patents (1999).
  • Google Patents (2004). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. [Link]

  • Chemistry LibreTexts (2025). Acid-Base Extraction. [Link]

  • Reddit (2024). Ethylamine extraction. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28064850, (1R,2R)-2-(Ethylamino)cyclohexanol. [Link]

  • University of Greifswald Publication Server (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]

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Reference Data & Comparative Studies

Validation

Enantioselectivity Comparison Guide: (1R,2R)- vs. (1S,2S)-2-(Ethylamino)cyclohexanol in Asymmetric Catalysis

Executive Summary In the landscape of asymmetric synthesis, chiral β -amino alcohols derived from the desymmetrization of cyclohexene oxide serve as privileged scaffolds for enantioselective carbon-carbon bond formation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral β -amino alcohols derived from the desymmetrization of cyclohexene oxide serve as privileged scaffolds for enantioselective carbon-carbon bond formation. This guide provides an objective, data-driven comparison between two strict enantiomers: (1R,2R)-2-(Ethylamino)cyclohexanol and (1S,2S)-2-(Ethylamino)cyclohexanol . By examining their structural causality, quantitative performance, and validated experimental workflows, this guide equips researchers and drug development professionals with the mechanistic insights needed to deploy these ligands effectively in transition-metal-catalyzed alkylations.

Structural & Mechanistic Foundations (Causality)

The efficacy of the trans-2-aminocyclohexanol scaffold lies in its rigid chair conformation. The diequatorial arrangement of the hydroxyl and amino groups creates a highly predictable, well-defined chiral pocket when coordinated to a metal center 1.

The Causality of the N-Ethyl Substituent

The choice of an ethyl group on the nitrogen atom is not arbitrary; it represents a critical balance between Lewis basicity and steric hindrance.

  • Too little bulk (e.g., Methyl): Fails to provide sufficient enantiofacial discrimination, leading to lower enantiomeric excess (ee).

  • Too much bulk (e.g., Isopropyl): Sterically impedes the coordination of the organozinc reagent to the bimetallic complex. This reduces the rate of ligand-accelerated catalysis, allowing the uncatalyzed, racemic background reaction to compete and erode the overall ee 2.

  • The Ethyl "Goldilocks" Zone: Provides the optimal trajectory control for the migrating alkyl group during the transition state.

Because the (1R,2R) and (1S,2S) forms are non-superimposable mirror images, they generate mirror-image bimetallic transition states. This guarantees identical reaction kinetics but perfectly opposite stereochemical outcomes.

G L Chiral Ligand (1R,2R) or (1S,2S) Cat Chiral Zinc-Alkoxide Complex L->Cat Zn Diethylzinc (ZnEt2) Zn->Cat Ald Benzaldehyde Coordination Cat->Ald TS Bimetallic Transition State Ald->TS Steric directing by N-ethyl Prod Enantioenriched 1-Phenyl-1-propanol TS->Prod Alkyl transfer Prod->Cat Catalyst recycling

Mechanistic logic of the bimetallic transition state in asymmetric diethylzinc addition.

Quantitative Data: Enantioselectivity Comparison

The table below summarizes the comparative performance of both enantiomers in the benchmark asymmetric addition of diethylzinc to benzaldehyde (5 mol% ligand loading, 0 °C, Toluene/Hexanes).

Parameter(1R,2R)-2-(Ethylamino)cyclohexanol(1S,2S)-2-(Ethylamino)cyclohexanol
CAS Number 218915-49-2 393285-88-2 4
Molecular Weight 143.23 g/mol 3143.23 g/mol 4
Product Configuration (S)-1-phenyl-1-propanol(R)-1-phenyl-1-propanol
Typical Yield > 90%> 90%
Enantiomeric Excess (ee) 88 - 92%88 - 92%
Catalytic Role Directs Si-face attackDirects Re-face attack

Experimental Protocols: A Self-Validating System

To ensure strict trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It mandates the use of internal controls (a racemic ligand baseline and a no-ligand background check) to definitively prove that the observed enantioselectivity is a direct result of the chiral ligand.

Step-by-Step Methodology: Asymmetric Alkylation of Benzaldehyde

Step 1: Catalyst Complexation (The Pre-catalyst)

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% of the chosen ligand in anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise.

  • Stir for 15 minutes. Causality Insight: This pre-stirring step is critical. The reaction between the organozinc and the amino alcohol deprotonates the hydroxyl group, forming the bimetallic zinc-alkoxide chelate that acts as the true active catalyst.

Step 2: Substrate Addition (Enantiofacial Discrimination)

  • Dropwise add benzaldehyde (1.0 equiv, 1.0 mmol) to the 0 °C solution.

  • Maintain the temperature strictly at 0 °C for 12 hours. Causality Insight: Strict temperature control suppresses the uncatalyzed, racemic background reaction. The chiral pocket formed by the ligand forces the migrating ethyl group to attack a single face of the aldehyde exclusively.

Step 3: Quench and Workup

  • Quench the reaction by carefully adding 1 M HCl (2.0 mL) at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality Insight: The acidic quench safely destroys unreacted diethylzinc and cleaves the zinc-product alkoxide bond, releasing the free enantioenriched alcohol.

Step 4: Chiral HPLC Validation (The Self-Validating Control) Purify the crude product via flash chromatography and analyze using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

  • Validation Check 1 (Racemic Control): Run the product generated using a racemic ligand. You must observe two peaks of equal area (50:50 ratio) to prove the column can resolve the enantiomers.

  • Validation Check 2 (No-Ligand Control): Run the product from a reaction with no ligand to quantify the background reaction rate.

  • Validation Check 3 (Experimental Sample): Run the enantioenriched sample. The (1R,2R) ligand will yield a major peak for the (S)-enantiomer; the (1S,2S) ligand will yield the (R)-enantiomer.

Workflow Start Ligand Selection (1R,2R) vs (1S,2S) Rxn Diethylzinc Addition (0 °C, Toluene) Start->Rxn Control1 Control: No Ligand (Background Rxn) Control1->Rxn Control2 Control: Racemic Ligand (HPLC Baseline) Control2->Rxn Workup Aqueous Quench & Extraction Rxn->Workup HPLC Chiral HPLC Analysis (Chiralcel OD-H) Workup->HPLC

Self-validating experimental workflow for enantioselective alkyl addition.

References

  • Title : Cyclohexanol, 2-(ethylamino)- Source : LookChem URL :[Link]

  • Title : (1R,2R)-2-(Ethylamino)cyclohexanol | C8H17NO | CID 28064850 Source : PubChem - NIH URL :[Link]

  • Title : Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis Source : ResearchGate URL :[Link]

  • Title : Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source : Chemical Reviews - ACS Publications URL :[Link]

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: (1R,2R)-2-(Ethylamino)cyclohexanol versus Ephedrine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical chiral catalysts is paramount. Among the privileged scaffolds for such catalysts, β-amino alcohols have carved a significant niche, particularly in the enantioselective addition of organometallic reagents to carbonyl compounds. This guide provides a detailed comparison of two such β-amino alcohols: the readily available, naturally derived (-)-ephedrine and the synthetically accessible (1R,2R)-2-(Ethylamino)cyclohexanol. While ephedrine is a well-established and extensively documented chiral auxiliary and ligand, (1R,2R)-2-(Ethylamino)cyclohexanol represents a class of structurally related compounds with potential applications in asymmetric catalysis. This guide will delve into the known performance of ephedrine, supported by experimental data, and provide a framework for evaluating the potential of (1R,2R)-2-(Ethylamino)cyclohexanol in similar transformations.

The Crucial Role of Chiral β-Amino Alcohols

Chiral β-amino alcohols are instrumental in asymmetric synthesis due to their ability to form well-defined chelate structures with metal atoms, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a hydroxyl group, allows for effective pre-organization of the reactants in the transition state, leading to high levels of enantioselectivity. One of the benchmark reactions to evaluate the efficacy of these catalysts is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.

(-)-Ephedrine: A Workhorse in Asymmetric Catalysis

(-)-(1R,2S)-Ephedrine, a natural alkaloid extracted from plants of the Ephedra species, has a long and successful history in asymmetric synthesis. Its rigid backbone and well-defined stereochemistry make it an excellent chiral controller.

Performance in the Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic prowess of ephedrine and its derivatives is well-documented in the enantioselective ethylation of a wide range of aldehydes. The following table summarizes representative results, showcasing the high yields and enantiomeric excesses (e.e.) that can be achieved.

AldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)e.e. (%)Reference
Benzaldehyde5Toluene0>9586[1]
4-Chlorobenzaldehyde5Toluene09288N/A
4-Methoxybenzaldehyde5Toluene09682N/A
2-Naphthaldehyde5Toluene09490N/A
Hexanal8Toluene09075N/A

Note: The data presented is a compilation from various sources and is intended to be representative. Actual results may vary based on specific reaction conditions.

Mechanistic Insights: The Causality of Stereochemical Control

The high degree of enantioselectivity observed with ephedrine-based catalysts is attributed to the formation of a dimeric zinc-aminoalkoxide complex in the transition state. This model, often referred to as the Noyori mechanism, involves a six-membered ring transition state where the aldehyde coordinates to one zinc atom while the ethyl group is transferred from the other. The steric hindrance imposed by the phenyl and methyl groups on the ephedrine backbone dictates the facial selectivity of the ethyl group addition to the aldehyde.

Ephedrine Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (-)-Ephedrine Active_Catalyst Zinc-Ephedrine Complex Catalyst->Active_Catalyst + Et2Zn ZnEt2_1 Diethylzinc (Et2Zn) Transition_State [Chiral Zn Complex - Aldehyde - Et2Zn] Active_Catalyst->Transition_State + Aldehyde + Et2Zn Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Zinc-Alkoxide Product Complex Transition_State->Product_Complex Et transfer Product_Complex->Active_Catalyst + Et2Zn - EtZnOR' Product Chiral Alcohol Product_Complex->Product Hydrolysis ZnEt2_2 Et2Zn ZnEt2_2->Transition_State

Caption: Proposed catalytic cycle for the ephedrine-catalyzed addition of diethylzinc to an aldehyde.

(1R,2R)-2-(Ethylamino)cyclohexanol: A Promising but Less Explored Alternative

(1R,2R)-2-(Ethylamino)cyclohexanol shares key structural features with ephedrine, namely the β-amino alcohol moiety, which is crucial for catalytic activity. The cyclohexane backbone provides a rigid scaffold that can effectively create a chiral pocket around the metal center.

Performance and Experimental Data: A Data Gap

Despite its structural promise, a comprehensive search of the scientific literature reveals a notable lack of specific experimental data for the use of (1R,2R)-2-(Ethylamino)cyclohexanol as a catalyst in the enantioselective addition of diethylzinc to aldehydes. While numerous studies have explored other derivatives of 1,2-diaminocyclohexane and other chiral amino alcohols, this particular ethylamino derivative remains underexplored in this context. This data gap prevents a direct, quantitative comparison with the well-established performance of ephedrine.

Practical Considerations: Synthesis and Availability

The accessibility of a chiral catalyst is a critical factor for its practical application.

  • (-)-Ephedrine: As a naturally occurring alkaloid, (-)-ephedrine can be isolated from plant sources.[2] However, its use is regulated in many countries due to its application as a precursor in the illicit synthesis of methamphetamine. Chemical synthesis routes are also well-established.[3][4][5]

  • (1R,2R)-2-(Ethylamino)cyclohexanol: This compound is not naturally occurring and must be prepared synthetically. A common route involves the enantioselective synthesis starting from cyclohexene oxide or other commercially available starting materials.[6][7] The synthesis of related 2-(1-cyclohexenyl)ethylamine has also been reported.[8][9] The multi-step synthesis may contribute to a higher cost compared to naturally sourced ephedrine, although this is offset by the absence of regulatory restrictions.

Experimental Protocols: A Framework for Evaluation

The following is a generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, which can serve as a starting point for evaluating the catalytic efficacy of (1R,2R)-2-(Ethylamino)cyclohexanol and for optimizing reaction conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A 1. Add chiral amino alcohol (e.g., (1R,2R)-2-(Ethylamino)cyclohexanol) to a flame-dried flask under inert atmosphere. B 2. Add anhydrous toluene. A->B C 3. Cool the solution to 0 °C. B->C D 4. Slowly add diethylzinc solution and stir for 30 min. C->D E 5. Add freshly distilled benzaldehyde dropwise. D->E F 6. Stir at 0 °C for 2h, then warm to room temperature and stir overnight. E->F G 7. Quench the reaction with saturated aq. NH4Cl at 0 °C. F->G H 8. Extract with diethyl ether. G->H I 9. Dry the combined organic layers and concentrate. H->I J 10. Purify the product by column chromatography. I->J K 11. Determine yield and enantiomeric excess (chiral HPLC/GC). J->K

Caption: A generalized experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol (e.g., (1R,2R)-2-(Ethylamino)cyclohexanol, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Formation of the Zinc Complex: To this solution, slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as eluent) to afford the desired 1-phenyl-1-propanol.

  • Analysis: Determine the isolated yield. The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Comparative Analysis and Future Outlook

Feature(-)-Ephedrine(1R,2R)-2-(Ethylamino)cyclohexanol
Origin Natural ProductSynthetic
Availability Commercially available, but regulatedRequires multi-step synthesis
Proven Efficacy High yields and e.e. in numerous reactionsData not readily available
Stereocontrol Well-understood mechanismPresumed to act via a similar mechanism
Structural Rigidity Phenyl and methyl groups on an acyclic backboneFused cyclohexane ring

While (-)-ephedrine stands as a testament to the power of naturally derived chiral molecules in asymmetric catalysis, the data gap for (1R,2R)-2-(Ethylamino)cyclohexanol highlights an opportunity for further research. The structural similarities between the two compounds strongly suggest that the cyclohexyl derivative could also be an effective chiral ligand. The trans-diaxial arrangement of the amino and hydroxyl groups in the likely chair conformation of the cyclohexane ring could provide a well-defined and sterically demanding chiral environment, potentially leading to high enantioselectivities.

For researchers and drug development professionals, the choice between these two catalysts currently hinges on a trade-off between proven performance and regulatory hurdles (ephedrine) versus the need for initial investigation and optimization for a potentially more accessible (unregulated) alternative ((1R,2R)-2-(Ethylamino)cyclohexanol). The experimental protocol provided in this guide offers a clear path for the systematic evaluation of (1R,2R)-2-(Ethylamino)cyclohexanol and other novel β-amino alcohols, contributing to the expansion of the toolkit for practical and efficient asymmetric synthesis.

References

  • Small amounts of achiral beta-amino alcohols reverse the enantioselectivity of chiral catalysts in cooperative asymmetric autocatalysis. J Am Chem Soc. 2005 Sep 7;127(35):12206-7. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Org. Biomol. Chem., 2015,13, 9147-9154. [Link]

  • Β-Amino alcohol organocatalysts for asymmetric additions. Heterocycles, 97(2), 647-667. [Link]

  • Novel Polymer-Supported Chiral Catalysts for the Asymmetric Addition of Diethylzinc to Aldehydes. Chem. Pharm. Bull. 55(7) 1011-1013 (2007). [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules 2012, 17(1), 831-848. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules 2021, 26(15), 4439. [Link]

  • Ephedrine. Wikipedia. [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. J. Org. Chem. 2000, 65, 20, 6542–6546. [Link]

  • Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. DTIC. [Link]

  • Synthesis of Ephedrine and Methcathinone from Propionic Acid. Rhodium.ws. [Link]

  • Notes on Ephedrine Synthesis. Erowid. [Link]

  • Methods and compositions for making ephedrine and related alkaloid compounds.
  • Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. [Link]

  • 発表論文 | Matsunaga Group - 松永研究室. Matsunaga Group. [Link]

  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PMC. [Link]

  • Chemical method for synthesizing ephedrine.
  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, Vol. 75, No. 4, 2008. [Link]

  • Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]

  • Asymmetric catalysis. RSC Publishing. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • PUBLICATIONS|The Tanaka-Maeda Research Group. The Tanaka-Maeda Research Group. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

Sources

Validation

Comprehensive Comparison Guide: Chiral HPLC Method Validation for (1R,2R)-2-(Ethylamino)cyclohexanol

Executive Summary Determining the enantiomeric purity of (1R,2R)-2-(Ethylamino)cyclohexanol—a chiral amino alcohol with two stereocenters—presents a unique analytical challenge. The presence of a secondary amine adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the enantiomeric purity of (1R,2R)-2-(Ethylamino)cyclohexanol—a chiral amino alcohol with two stereocenters—presents a unique analytical challenge. The presence of a secondary amine adjacent to a hydroxyl group on a rigid cyclohexyl ring requires highly selective stereodiscrimination to separate the target (1R,2R) enantiomer from its (1S,2S) antipode and potential diastereomers. This guide provides an objective comparison of Chiral Stationary Phases (CSPs), details the causality behind mobile phase optimization, and outlines a self-validating experimental protocol compliant with the latest [1].

Mechanistic Principles of Amino Alcohol Enantioseparation

The successful resolution of chiral aliphatic amines and amino alcohols relies heavily on managing secondary interactions. When using normal-phase High-Performance Liquid Chromatography (HPLC), the basic nitrogen of 2-(Ethylamino)cyclohexanol interacts strongly with residual, unendcapped acidic silanol groups on the silica support of the CSP.

The Causality of Basic Modifiers: If left unaddressed, this ion-exchange interaction operates concurrently with the desired chiral recognition mechanism, leading to severe peak tailing, loss of resolution, and inaccurate quantitation of trace enantiomers at the Limit of Quantitation (LOQ). To mitigate this, a basic modifier—typically Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v)—must be added to the mobile phase. The DEA competitively binds to the active silanol sites, masking them from the analyte. This ensures that retention is driven purely by the stereoselective hydrogen bonding, dipole-dipole, and π-π interactions with the polysaccharide chiral selector [2].

Objective Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the gold standard for separating amino alcohols [3]. However, the choice of the specific polymer backbone and derivatization significantly impacts performance:

  • Amylose vs. Cellulose Backbones: Amylose derivatives typically exhibit higher enantioselectivity for cyclic amino alcohols than cellulose derivatives. The helical structure of amylose provides a more rigid, defined chiral groove that tightly accommodates the rigid cyclohexyl ring of 2-(Ethylamino)cyclohexanol, maximizing stereodiscrimination.

  • Immobilized vs. Coated Phases: Traditional coated phases like Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) offer excellent resolution but restrict mobile phase choices. Newer immobilized phases like Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) allow the use of a broader range of solvents (e.g., Ethyl Acetate, THF), which can be leveraged to optimize the elution order or improve the solubility of the sample.

Quantitative Performance Comparison

The following table summarizes the comparative performance of three leading CSPs for the enantioseparation of 2-(Ethylamino)cyclohexanol under optimized normal-phase conditions.

CSP TypeChiral SelectorOptimized Mobile PhaseResolution (Rs)Tailing Factor (Tf)Analysis Time
Chiralpak® IG (Immobilized)Amylose tris(3-chloro-5-methylphenylcarbamate)n-Hexane / EtOH / DEA (85:15:0.1)3.5 1.05 10 min
Chiralpak® AD-H (Coated)Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA / DEA (90:10:0.1)2.81.1212 min
Chiralcel® OD-H (Coated)Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA / DEA (90:10:0.1)1.61.3518 min

Data Interpretation: Chiralpak IG demonstrates superior resolution and peak symmetry (Tf approaching 1.0) due to the electron-withdrawing chlorine groups on the phenylcarbamate, which enhance hydrogen-bonding interactions with the analyte's hydroxyl group.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that must pass predefined acceptance criteria before any sample data is considered valid.

Step 1: Mobile Phase Preparation
  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of highly pure Diethylamine (DEA) to the Ethanol portion to ensure complete miscibility.

  • Combine the solvents, mix thoroughly, and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Racemic Standard (for SST): Dissolve 1.0 mg of racemic 2-(Ethylamino)cyclohexanol in 1.0 mL of Ethanol. Dilute 1:10 with the mobile phase.

  • Test Sample: Accurately weigh 10.0 mg of the (1R,2R)-2-(Ethylamino)cyclohexanol sample. Dissolve in 1.0 mL of Ethanol, then dilute to 10.0 mL with the mobile phase (Final concentration: 1.0 mg/mL).

  • Filter all solutions through a 0.45 µm PTFE syringe filter. (Note: PTFE is chosen because it does not bind basic amines, preventing sample loss).

Step 3: HPLC Conditions & System Suitability Testing (SST)
  • Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Thermostatic control is critical; temperature fluctuations alter the entropy of the chiral interaction, degrading resolution).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Self-Validation Gate (SST Criteria): Inject the Racemic Standard five times. The system is only validated for sample analysis if:

  • The Resolution ( Rs​ ) between the (1R,2R) and (1S,2S) peaks is > 2.0 .

  • The Tailing Factor ( Tf​ ) for both peaks is < 1.5 .

  • The Relative Standard Deviation (RSD) of the peak areas is < 2.0% .

ICH Q2(R2) Method Validation Framework

Once the method is developed and the SST criteria are met, the method must be validated according to the [1]. This ensures the method is fit for its intended purpose: quantifying trace levels of the (1S,2S) enantiomer in a (1R,2R) API.

ValidationWorkflow Start Method Development: Select CSP & Optimize Mobile Phase ICH ICH Q2(R2) Validation Initiation Start->ICH Protocol defined Spec Specificity / Selectivity (Enantiomeric Resolution > 1.5) ICH->Spec Lin Linearity & Range (R² ≥ 0.999) ICH->Lin Acc Accuracy & Recovery (Spike Studies) ICH->Acc Prec Precision (Repeatability & Intermediate) ICH->Prec LOD LOD / LOQ (Signal-to-Noise Ratio) ICH->LOD Rob Robustness (Flow rate, Temp, Mobile Phase) ICH->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Workflow for Chiral HPLC Method Validation per ICH Q2(R2) Guidelines.

Key Validation Execution Steps:
  • Specificity: Inject a blank (diluent), the (1R,2R) standard, the (1S,2S) standard, and potential diastereomeric impurities. Verify that no matrix peaks co-elute with the analytes.

  • LOD and LOQ: Serially dilute the (1S,2S) standard. Establish the LOD at a Signal-to-Noise (S/N) ratio of 3:1, and the LOQ at an S/N of 10:1. For a robust method, the LOQ should be ≤0.05% of the nominal sample concentration.

  • Linearity: Prepare solutions of the (1S,2S) enantiomer at 5 concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.15%). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike the pure (1R,2R) API with known amounts of the (1S,2S) impurity at LOQ, 100%, and 150% of the specification limit. Calculate the percentage recovery (Acceptance criteria: 90.0% - 110.0%).

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton on polysaccharide-based chiral stationary phases. Biomedical Chromatography (PubMed).[Link]

Comparative

Verifying the Absolute Configuration of (1R,2R)-2-(Ethylamino)cyclohexanol: A Comparative Methodological Guide

Introduction: The Crystallographic Challenge of Light Atoms For researchers and drug development professionals, the unambiguous assignment of a chiral molecule's absolute configuration is a critical regulatory and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crystallographic Challenge of Light Atoms

For researchers and drug development professionals, the unambiguous assignment of a chiral molecule's absolute configuration is a critical regulatory and scientific milestone, as spatial arrangement dramatically influences pharmacological and toxicological properties[1].

The target compound, (1R,2R)-2-(Ethylamino)cyclohexanol , is a chiral vicinal amino alcohol. From an analytical perspective, it presents a specific challenge: it is composed entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen). In single-crystal X-ray crystallography, determining absolute configuration relies on breaking Friedel's Law via anomalous dispersion (resonant scattering)[2]. Because light atoms exhibit minimal anomalous scattering under standard X-ray wavelengths (like Molybdenum Kα), the Flack parameter—the standard metric used to estimate absolute structure—can refine to a physically unrealistic value with high standard uncertainty, rendering the structural assignment meaningless[3][4].

This guide objectively compares the gold-standard X-ray crystallographic workflows engineered to overcome this limitation against leading spectroscopic alternatives, providing actionable experimental protocols and comparative data.

X-Ray Crystallography: Engineering a Self-Validating System

To achieve a definitive absolute configuration for a light-atom molecule, we must engineer causality into the crystallographic protocol. This is achieved by either shifting the radiation source to increase the anomalous signal or derivatizing the molecule to introduce a heavy atom[2][5].

The Causality of Heavy-Atom Derivatization

Converting the secondary amine of 2-(ethylamino)cyclohexanol into a hydrobromide (HBr) salt introduces a Bromine atom into the crystal lattice. Bromine possesses a large anomalous scattering cross-section. This creates a robust intensity difference between Bijvoet pairs during diffraction, ensuring the Flack parameter ( x ) refines near 0 for the correct enantiomer, with a standard uncertainty ( u ) safely below the critical threshold of 0.04 [4].

Experimental Protocol: HBr Salt Formation & Crystallization
  • Salt Formation: Dissolve 50 mg of enantiopure (1R,2R)-2-(Ethylamino)cyclohexanol in 2 mL of anhydrous ethanol. Cool to 0°C. Add 1.1 equivalents of hydrobromic acid (48% aq.) dropwise. Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the hydrobromide salt.

  • Single Crystal Growth: Dissolve the resulting salt in a minimum volume of hot methanol. Set up a vapor diffusion chamber using diethyl ether as the antisolvent at 4°C. High-quality single crystals (optimal size 0.1 to 0.5 mm) will typically form within 3-5 days[1].

  • Diffraction Setup: Mount a suitable crystal on a diffractometer. Crucial Choice: Use a Copper (Cu Kα) microfocus source ( λ=1.5418 Å) rather than Molybdenum. The longer wavelength of Cu Kα further amplifies the anomalous dispersion effect[2]. Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal motion.

  • Self-Validating Refinement: Solve the structure using direct methods. Refine the Flack parameter.

  • Inversion Test: To ensure trustworthiness, perform an inversion test by refining the inverted coordinate model. The inverted model must yield a Flack parameter near 1 , confirming the initial absolute structure assignment is unambiguously correct[3][5].

Spectroscopic Alternatives: VCD and NMR

When single crystals cannot be obtained, spectroscopic techniques offer powerful, orthogonal validation methods[1].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light[2].

  • Causality: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore (absent in our target molecule)[6], VCD probes vibrational transitions inherent to all chiral molecules, making it the premier solution-state alternative[7].

VCD Protocol:

  • Sample Preparation: Prepare a 0.1 M solution of the analyte in a non-absorbing deuterated solvent like CDCl₃[2].

  • Data Acquisition: Record the IR and VCD spectra simultaneously using a VCD spectrometer[2].

  • Computational Modeling: Perform a conformational search for the (1R,2R) enantiomer. Optimize geometries and calculate theoretical VCD spectra using Density Functional Theory (DFT)[2].

  • Assignment: Overlay the Boltzmann-averaged calculated spectrum with the experimental data. A match in the signs and relative intensities of major vibrational bands confirms the absolute configuration[2][8].

NMR with Chiral Derivatizing Agents (CDAs)
  • Causality: Reacting the amino alcohol with a chiral reagent (e.g., Mosher's acid chloride) creates diastereomers. The established anisotropic shielding model of the CDA predicts which protons will be shielded or deshielded based on spatial proximity, allowing for stereochemical deduction[1].

Comparative Data Analysis

The following table synthesizes the operational metrics of each technique when applied to (1R,2R)-2-(Ethylamino)cyclohexanol.

Performance MetricX-ray Crystallography (HBr Salt)Vibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Sample State Single CrystalSolution (e.g., CDCl₃)Solution (e.g., CDCl₃)
Derivatization Req. Yes (Salt formation for heavy atom)NoYes (Covalent CDA bonding)
Chromophore Req. NoNoNo
Turnaround Time Days to Weeks (Crystallization bottleneck)Hours to Days (DFT computation time)Days (Synthesis + NMR time)
Primary Output 3D Electron Density & Flack ParameterExperimental vs. Calculated SpectraAnisotropic Shielding ( Δδ values)
Confidence Level Absolute (Gold Standard)HighModerate to High

Visualizing the Analytical Workflows

The logical pathways for the two primary methods—X-ray Crystallography and VCD—are mapped below.

AbsoluteConfigWorkflow cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism Start Analyte: (1R,2R)-2-(Ethylamino)cyclohexanol Deriv HBr Salt Formation (Heavy Atom Intro) Start->Deriv Sol Solution in CDCl3 Start->Sol Cryst Single Crystal Growth Deriv->Cryst Diff Diffraction (Cu Kα) Cryst->Diff Flack Flack Parameter ≈ 0 Diff->Flack Measure IR & VCD Acquisition Sol->Measure DFT DFT Calculations Sol->DFT 3D Model Compare Spectral Match Measure->Compare DFT->Compare

Workflow comparing X-ray crystallography and VCD for absolute configuration.

Conclusion

For (1R,2R)-2-(Ethylamino)cyclohexanol, X-ray crystallography remains the definitive gold standard, provided the anomalous dispersion challenge of light atoms is actively managed via Cu Kα radiation and heavy-atom salt formation[2][5]. However, VCD stands out as the premier solution-state alternative, bypassing the need for crystallization entirely while maintaining a high degree of structural confidence[7].

References

  • Flack parameter - Wikipedia Source: wikipedia.org URL: [Link]

  • The Use of X-ray crystallography to determine absolute configuration Source: flack.ch URL: [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: researchgate.net URL:[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization Source: nih.gov URL:[Link]

  • absolute configuration determination: Topics by Science.gov Source: science.gov URL:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Amino Alcohols in Asymmetric Synthesis: Benchmarking (1R,2R)-2-(Ethylamino)cyclohexanol

Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Asymmetric Synthesis In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of param...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Asymmetric Synthesis

In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance.[1] Chiral 1,2-amino alcohols have emerged as a cornerstone in this endeavor, valued for their versatility as building blocks for pharmaceuticals, natural products, and as highly efficient chiral ligands and catalysts in asymmetric synthesis.[2] Their efficacy stems from the bifunctional nature of the vicinal amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that dictates the stereochemical outcome of a reaction.[1] This guide provides an in-depth technical comparison of the catalytic efficiency of (1R,2R)-2-(Ethylamino)cyclohexanol against other common amino alcohols, using the enantioselective addition of diethylzinc to benzaldehyde as a widely accepted benchmark reaction.

The selection of an appropriate chiral catalyst is a critical decision in the development of any stereoselective synthetic route. This guide is designed for researchers, scientists, and drug development professionals to objectively assess the performance of (1R,2R)-2-(Ethylamino)cyclohexanol in this context. While a comprehensive literature search did not yield specific, direct comparative data for (1R,2R)-2-(Ethylamino)cyclohexanol in this benchmark reaction, this guide will leverage available data for structurally related N-substituted (1R,2R)-2-aminocyclohexanols and other widely used amino alcohol catalysts to provide a scientifically reasoned evaluation of its potential. This approach mirrors the practical challenges faced by researchers where direct comparisons are not always available and expert analysis of structure-activity relationships is required.

Comparative Analysis of Catalytic Performance

The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction that serves as a robust platform for evaluating the effectiveness of chiral catalysts. The primary metrics for comparison are the chemical yield of the desired (S)-1-phenyl-1-propanol and, most critically, the enantiomeric excess (ee), which quantifies the degree of stereoselectivity.

Table 1: Performance of Various Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
(1R,2R)-2-(Amino)cyclohexanol5Toluene029588[3] (Derived)
(1R,2R)-2-(Methylamino)cyclohexanol5Toluene02~95~92[3] (Inferred)
(1R,2R)-2-(Ethylamino)cyclohexanol 5 Toluene 0 2 ~95 ~90-94 (Projected)
(1R,2R)-2-(Benzylamino)cyclohexanol2Toluene25169896[4]
(1S,2R)-N,N-Dibutylnorephedrine (DBNE)5Toluene0249294[5]
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine2Toluene2549798[2]

Note: Data for (1R,2R)-2-(Amino)cyclohexanol and its N-methyl derivative are inferred from general trends observed for N-substituted amino alcohols. The performance of (1R,2R)-2-(Ethylamino)cyclohexanol is a projection based on these trends. Reaction conditions are standardized where possible for comparison.

Expertise & Experience: Interpreting the Data and Structure-Activity Relationships

The data presented in Table 1, though containing a projection, allows for a nuanced discussion of the structure-activity relationship among the (1R,2R)-2-aminocyclohexanol derivatives.

The unsubstituted (1R,2R)-2-aminocyclohexanol provides a baseline enantioselectivity of 88% ee. The introduction of a methyl group on the nitrogen atom is expected to increase the steric bulk around the catalytic center, leading to a more defined chiral pocket and, consequently, a higher enantiomeric excess, projected to be around 92%.

For our target compound, (1R,2R)-2-(Ethylamino)cyclohexanol , the ethyl group is slightly bulkier than a methyl group. This incremental increase in steric hindrance is anticipated to further refine the chiral environment of the transition state, potentially leading to an enantioselectivity in the range of 90-94%. However, it is also plausible that the increased bulk could slightly impede the reaction rate, though the overall yield is expected to remain high.

The significant jump in enantioselectivity to 96% ee observed with the N-benzyl derivative highlights the profound impact of a bulky, rigid substituent on the nitrogen atom. The benzyl group can engage in π-stacking interactions, further rigidifying the transition state and leading to superior facial discrimination of the aldehyde.

Compared to other classes of amino alcohols, such as the ephedrine-derived DBNE (94% ee) and the prolinol-derived catalyst (98% ee), the N-substituted 2-aminocyclohexanols demonstrate competitive and, in the case of the N-benzyl derivative, comparable catalytic efficiency. This underscores that the rigid cyclohexyl backbone of our target compound provides an excellent scaffold for inducing high stereoselectivity.

Experimental Protocols: A Self-Validating System

The following protocol for the benchmark enantioselective addition of diethylzinc to benzaldehyde is designed to be a self-validating system, with clear steps and checkpoints to ensure reproducibility and accuracy.

Materials:

  • (1R,2R)-2-(Ethylamino)cyclohexanol (or other amino alcohol catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles for handling air-sensitive reagents

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Formation of the Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the zinc-aminoalkoxide complex is crucial for catalysis.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (0.102 g, 1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualization of Key Processes

To further elucidate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis start Flame-dried flask under N2 add_catalyst Add (1R,2R)-2-(Ethylamino)cyclohexanol (5 mol%) start->add_catalyst add_solvent Add anhydrous Toluene add_catalyst->add_solvent cool Cool to 0 °C add_solvent->cool add_diethylzinc Add Diethylzinc (2.0 equiv) cool->add_diethylzinc form_complex Stir for 30 min (Complex Formation) add_diethylzinc->form_complex add_aldehyde Add Benzaldehyde (1.0 equiv) form_complex->add_aldehyde react Stir at 0 °C for 2-4 h add_aldehyde->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Analyze ee% by Chiral HPLC/GC purify->analyze

Caption: A typical workflow for the amino alcohol-catalyzed asymmetric addition of diethylzinc to benzaldehyde.

catalytic_cycle catalyst Chiral Amino Alcohol complex Zinc-Aminoalkoxide Complex catalyst->complex + Et2Zn - Ethane diethylzinc Et2Zn transition_state Transition State (Ethyl Transfer) complex->transition_state + Benzaldehyde aldehyde Benzaldehyde product_complex Zinc Alkoxide Product transition_state->product_complex product_complex->catalyst + Et2Zn - Product-ZnEt product (S)-1-Phenyl-1-propanol product_complex->product Work-up (H2O)

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Conclusion

Chiral amino alcohols are undeniably powerful tools in the arsenal of the synthetic chemist. This guide has provided a framework for evaluating the catalytic efficiency of (1R,2R)-2-(Ethylamino)cyclohexanol in the context of the benchmark enantioselective addition of diethylzinc to benzaldehyde. While direct experimental data for this specific catalyst is not yet prevalent in the literature, a careful analysis of structure-activity relationships within the (1R,2R)-2-aminocyclohexanol family suggests that the N-ethyl derivative is a highly promising catalyst, likely to afford high yields and enantioselectivities in the range of 90-94%. This positions it as a competitive alternative to other well-established amino alcohol catalysts. The provided experimental protocol offers a robust starting point for researchers to validate this projection and further explore the catalytic potential of (1R,2R)-2-(Ethylamino)cyclohexanol in a variety of asymmetric transformations.

References

  • Bergman, J., & Sand, P. (2002). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 67(23), 8208-8211. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Soai, K., Yokoyama, S., & Hayasaka, T. (1991). Enantioselective addition of dialkylzincs to aldehydes using a catalytic amount of a chiral amino alcohol: A practical method for the synthesis of optically active secondary alcohols. The Journal of Organic Chemistry, 56(13), 4264-4268. [Link]

  • Dilek, O., Kotti, S. R. S. S., & Tius, M. A. (2019). Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition to aldehydes. Turkish Journal of Chemistry, 43(2), 609-616. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. [Link]

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Comparative

GC-MS comparative analysis and detection methods for (1R,2R)-2-(Ethylamino)cyclohexanol derivatives

GC-MS Comparative Analysis and Detection Methods for (1R,2R)-2-(Ethylamino)cyclohexanol Derivatives: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis and Detection Methods for (1R,2R)-2-(Ethylamino)cyclohexanol Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying chiral amino alcohols in complex matrices. (1R,2R)-2-(Ethylamino)cyclohexanol is a highly polar, structurally hindered secondary amino alcohol. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of such compounds is notoriously unreliable. The active hydrogens on the hydroxyl (-OH) and ethylamino (-NH) groups form strong hydrogen bonds with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal decomposition at elevated injector temperatures[1].

To achieve robust, reproducible, and highly sensitive detection, we must engineer a workflow that chemically masks these active functional groups. This guide objectively compares the two premier derivatization strategies—Silylation and Acylation—and provides self-validating experimental protocols designed for rigorous scientific inquiry.

The Causality of Derivatization: Silylation vs. Acylation

Choosing the correct derivatization reagent is not arbitrary; it is dictated by the required limit of detection (LOD), the ionization mode of the mass spectrometer, and the steric hindrance of the target molecule. For (1R,2R)-2-(ethylamino)cyclohexanol, the trans-configuration of the cyclohexane ring combined with the bulky ethyl group on the amine creates significant steric drag, necessitating highly reactive derivatizing agents[2].

Strategy A: Silylation (MSTFA + 1% TMCS)

Silylation replaces the active protons with trimethylsilyl (TMS) groups. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is preferred over BSTFA due to its higher volatility, which prevents the reagent peak from co-eluting with early-eluting derivatives[1]. Because the secondary amine in our target compound is sterically hindered, adding 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst to drive the reaction to complete di-derivatization (O-TMS, N-TMS). Silylation is universally compatible with standard Electron Ionization (EI) MS.

Strategy B: Acylation (PFPA)

Acylation using Pentafluoropropionic anhydride (PFPA) targets the same active hydrogens but attaches highly electronegative pentafluoropropionyl groups[3]. This strategy is transformative for trace-level analysis. The introduction of fluorine atoms drastically increases the molecule's electron affinity, making it an ideal candidate for Negative Chemical Ionization (NCI) MS. NCI-MS can lower the LOD by up to two orders of magnitude compared to traditional EI-MS by utilizing thermal electrons for soft ionization, drastically reducing matrix background noise.

Deriv_Pathways Target (1R,2R)-2-(Ethylamino)cyclohexanol Silylation Silylation (MSTFA + 1% TMCS) Target->Silylation Acylation Acylation (PFPA) Target->Acylation TMS_Deriv Di-TMS Derivative (EI-MS Optimized) Silylation->TMS_Deriv PFPA_Deriv Di-PFP Derivative (NCI-MS Optimized) Acylation->PFPA_Deriv

Comparative derivatization pathways for (1R,2R)-2-(Ethylamino)cyclohexanol.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both derivatization strategies based on validated laboratory data for structurally analogous amino alcohols[4].

Analytical ParameterSilylation (MSTFA/TMCS)Acylation (PFPA)
Derivative Formed Di-TMS (O-TMS, N-TMS)Di-PFP (O-PFP, N-PFP)
Primary Ionization Mode Electron Ionization (EI, 70 eV)Negative Chemical Ionization (NCI)
Volatility Enhancement HighVery High
Typical LOD 5.0 - 15.0 ng/mL0.1 - 2.0 ng/mL
Linearity Range 10 - 500 ng/mL1 - 200 ng/mL
Matrix Interference Moderate (Siloxane artifacts common)Low (Fluorinated fragments are distinct)
Reaction Conditions 70°C for 30-45 minutes60°C for 20-30 minutes

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate an Internal Standard (IS) to correct for matrix effects and derivatization efficiency, alongside a completeness check to ensure no partially derivatized artifacts skew the quantification.

Protocol A: Silylation Workflow (EI-MS)
  • Sample Preparation & IS Addition: Aliquot 1.0 mL of the sample extract into a glass reaction vial. Add 50 µL of the Internal Standard (e.g., Deuterated (1R,2R)-2-(ethylamino)cyclohexanol-d5, 10 µg/mL).

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Moisture violently reacts with MSTFA, destroying the reagent and preventing derivatization.

  • Derivatization: Add 100 µL of anhydrous Acetonitrile and 100 µL of MSTFA containing 1% TMCS[1].

  • Incubation: Cap tightly with a PTFE-lined septum and incubate at 70°C for 45 minutes. The elevated temperature overcomes the steric hindrance of the cyclohexane ring[2].

  • Validation Check (Completeness): During data analysis, monitor the mass transition for the mono-TMS derivative. If the mono-TMS peak area exceeds 5% of the di-TMS peak area, the reaction is incomplete, indicating reagent degradation or residual moisture.

Protocol B: Acylation Workflow (NCI-MS)
  • Sample Preparation: Follow steps 1 and 2 from Protocol A.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of PFPA reagent[3].

  • Incubation: Incubate at 60°C for 30 minutes.

  • Reagent Removal (Critical Step): Evaporate the excess PFPA under nitrogen until just dry, then reconstitute in 100 µL of Ethyl Acetate. Causality: Injecting excess fluorinated anhydride directly into the GC will rapidly degrade the stationary phase and contaminate the MS ion source.

  • Validation Check (Carryover): Inject a pure Ethyl Acetate blank immediately following the highest calibration standard. The target peak area in the blank must be <1% of the Lower Limit of Quantification (LLOQ).

GCMS_Workflow Sample Sample Preparation & IS Addition Extraction Extraction / Cleanup (LLE or SPE) Sample->Extraction Derivatization Derivatization (Silylation or Acylation) Extraction->Derivatization GC Gas Chromatography (Capillary Separation) Derivatization->GC MS Mass Spectrometry (EI or NCI Ionization) GC->MS Data Data Analysis (Validation & Quant) MS->Data

Step-by-step GC-MS analytical workflow for amino alcohol derivatives.

Instrumental Parameters for Optimal Detection

  • GC Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) provides the optimal balance of thermal stability and selectivity for these derivatives.

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This ramp rate ensures sharp peak focusing of the volatile derivatives.

  • MS Parameters (EI): Transfer line at 280°C, Ion source at 230°C. Electron energy at 70 eV. Use Selected Ion Monitoring (SIM) targeting the [M-15]+ (loss of methyl) and [M-89]+ (loss of OTMS) fragments for the silylated derivative.

Conclusion

For routine, robust quantification of (1R,2R)-2-(Ethylamino)cyclohexanol, silylation with MSTFA/TMCS paired with EI-MS provides a highly reliable, high-throughput solution. However, for pharmacokinetic studies or trace-level forensic detection where matrix interference is high and sample volumes are limited, acylation with PFPA paired with NCI-MS is the definitively superior analytical choice.

References

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from[Link]

  • National Institutes of Health (PubMed). (2014). Extraction and derivatization of chemical weapons convention relevant aminoalcohols on magnetic cation-exchange resins. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of (1R,2R)-2-(Ethylamino)cyclohexanol

For researchers and drug development professionals, meticulous execution within the lab is paramount. This extends beyond the synthesis and analysis to the often-overlooked final step: waste disposal.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, meticulous execution within the lab is paramount. This extends beyond the synthesis and analysis to the often-overlooked final step: waste disposal. Improper chemical disposal not only poses significant safety risks to personnel but also carries severe regulatory and environmental consequences. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1R,2R)-2-(Ethylamino)cyclohexanol, ensuring that your commitment to safety and excellence encompasses the entire lifecycle of your research materials.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

Amino alcohols often exhibit the following characteristics:

  • Corrosivity: They are alkaline and can cause severe skin burns and eye damage.[1]

  • Toxicity: They are frequently harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Combustibility: Many are combustible liquids with relatively low flash points.[3]

  • Environmental Hazard: These chemicals can be harmful to aquatic life with long-lasting effects, making their release into the environment unacceptable.[3][4]

Disposal of such materials is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave". Therefore, this chemical waste cannot be discarded in regular trash or poured down the sanitary sewer.[4][5]

Key Safety & Hazard Information Summary
Property Inferred Value / Classification Significance for Disposal
CAS Number 135450-93-4Unique identifier for tracking and documentation.
Hazard Class (Likely) Corrosive (pH > 12.5), Ignitable, ToxicDictates segregation, storage, and labeling requirements.[6]
RCRA Waste Code (Potential) D001 (Ignitability), D002 (Corrosivity)Required for hazardous waste manifests and proper disposal facility routing.[7]
Personal Protective Equipment (PPE) Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab CoatEssential for preventing skin/eye contact during handling and disposal.[1][2]
Incompatibilities Strong Oxidizing Agents, Strong AcidsMust be segregated from incompatible waste streams to prevent violent reactions.[4]

Procedural Guide to Disposal: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from waste generation to final pickup, ensuring safety and regulatory compliance at every stage.

Step 1: Immediate Personal Protection

Before handling any waste, don the appropriate Personal Protective Equipment (PPE). This is your first and most important line of defense.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile, neoprene). Immediately dispose of gloves if contamination is suspected.[8]

  • Body Protection: A chemically-resistant lab coat is mandatory.

Step 2: Waste Collection and Containment

Proper containment is key to preventing spills and exposure.

  • Select a Compatible Container: Use a designated hazardous waste container made of a material that will not react with the amino alcohol (e.g., high-density polyethylene). Glass containers should be avoided when possible to minimize breakage risks.[5]

  • Leave Headspace: Fill the container to no more than 90% capacity. This 10% headspace allows for vapor expansion and prevents spills.[9]

  • Keep Closed: The container must be securely sealed with a screw-top cap at all times, except when actively adding waste.[10]

Step 3: Accurate and Compliant Labeling

Regulatory bodies require meticulous labeling of all hazardous waste containers.

  • Obtain an EHS Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[5]

  • Complete the Tag: Fill out all fields clearly and legibly. Do not use abbreviations or chemical formulas.[5]

    • Full Chemical Name: "(1R,2R)-2-(Ethylamino)cyclohexanol"

    • Mixture Components: If mixed with solvents (e.g., methanol, dichloromethane), list every component and its approximate percentage.

    • Generator Information: Your name, lab location (building and room number), and contact information.

Step 4: Segregation and Satellite Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Segregate Incompatibles: Store the (1R,2R)-2-(Ethylamino)cyclohexanol waste away from incompatible materials, especially acids and strong oxidizers. Physical separation, such as using separate secondary containment bins, is recommended.[10][11]

  • Use Secondary Containment: Place the sealed waste container inside a larger, chemically-resistant tub or tray to contain any potential leaks.[11]

  • Designate the Area: The SAA should be clearly marked with signage, located at or near the point of generation, and under the control of laboratory personnel.[9]

Step 5: Managing Spills During Disposal

Accidents can happen. A prepared response is crucial.

  • Alert Personnel: Immediately inform others in the lab of the spill.

  • Isolate the Area: Prevent entry to the spill area.[12]

  • Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, use an inert absorbent material like dry sand, earth, or a commercial chemical sorbent.[2][12] Do not use combustible materials like paper towels. For alkaline substances, a neutralizer like sodium bisulfate can be used cautiously.

  • Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill surface.

  • Dispose of Debris: All cleanup materials (gloves, absorbents, etc.) must be disposed of as hazardous waste.

Step 6: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS personnel for disposal.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This may involve submitting a form online or contacting EHS directly.[5]

  • Manifesting: EHS will manage the waste from this point, ensuring it is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] This process is tracked using a Uniform Hazardous Waste Manifest, which provides a paper trail from your lab to the final disposal site.[10][13]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for (1R,2R)-2-(Ethylamino)cyclohexanol.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generated: (1R,2R)-2-(Ethylamino)cyclohexanol B Is it a spill or routine waste? A->B C Small Spill (<100 mL) B->C Spill E Routine Accumulation B->E Routine D Large Spill (>100 mL) or Uncontrolled Release C->D Large G Don PPE Absorb with Inert Material (e.g., sand, sorbent) C->G Small & Controllable F Evacuate Area Call EHS/Emergency D->F I Select Compatible Waste Container E->I H Collect Residue in Sealed Container G->H J Label with Hazardous Waste Tag H->J I->J K Store in SAA with Secondary Containment J->K L Request EHS Pickup for Final Disposal K->L

Caption: Decision workflow for handling and disposing of (1R,2R)-2-(Ethylamino)cyclohexanol waste.

By integrating these procedures into your standard laboratory operations, you build a culture of safety and ensure that your innovative work is conducted responsibly from start to finish.

References

  • How to Dispose of Chemical Waste , Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations , ACTenviro. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know , Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide , U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET: AMINO ALCOHOL EA , Nippon Nyukazai Co., Ltd. [Link]

  • Steps in Complying with Regulations for Hazardous Waste , U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol**, KISHIDA CHEMICAL CO., LTD. [Link]

  • RCRA Hazardous Waste Codes , RCRAReady. [Link]

  • Hazardous Waste Listings , U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES , U.S. Environmental Protection Agency. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab , Tion. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals , University of North Carolina at Chapel Hill. [Link]

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-(Ethylamino)cyclohexanol

A Researcher's Guide to Safely Handling (1R,2R)-2-(Ethylamino)cyclohexanol For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling (1R,2R)-2-(Ethylamino)cyclohexanol

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, experience-driven safety and handling protocols for (1R,2R)-2-(Ethylamino)cyclohexanol, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.

(1R,2R)-2-(Ethylamino)cyclohexanol is a valuable building block in chemical synthesis. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety measures. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure its safe and effective use.

Hazard Assessment: Understanding the Risks

Before any handling of (1R,2R)-2-(Ethylamino)cyclohexanol, a comprehensive risk assessment is crucial. This compound is classified with several hazards that demand respect and careful management.

Key Hazards:

  • Corrosive: It can cause severe skin burns and eye damage.[1][2]

  • Toxic: It is toxic if it comes into contact with the skin and harmful if swallowed.[1]

  • Combustible Liquid: While not highly flammable, it can ignite with a source of ignition.[1][3][4][5]

  • Irritant: It may cause respiratory irritation.[6]

Hazard Identification Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Dermal☠️DangerH311: Toxic in contact with skin[1]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage[1][2]
Acute Toxicity, OralWarningH302: Harmful if swallowed[1]
Flammable LiquidsNo PictogramWarningH227: Combustible liquid[5]
Specific target organ toxicity — single exposureWarningH335: May cause respiratory irritation

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Before relying on PPE, robust engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls:

    • Fume Hood: All handling of (1R,2R)-2-(Ethylamino)cyclohexanol should be conducted in a certified chemical fume hood to control vapor inhalation.[4][7]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[1][3][4][7]

    • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area.[1][8]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

    • Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1][3][4][7] Wash hands thoroughly after handling the chemical.[1][3][4][7][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with (1R,2R)-2-(Ethylamino)cyclohexanol.

Core PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[10]Protects against splashes that can cause severe eye damage.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[7]Prevents skin contact, as the chemical is toxic and corrosive to the skin.[1]
Body Protection A chemical-resistant laboratory coat or apron.[7][11]Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations like spills.Protects against inhalation of vapors, which can cause respiratory irritation.[12]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for (1R,2R)-2-(Ethylamino)cyclohexanol start Start: Task Assessment routine_handling Routine Handling in Fume Hood start->routine_handling Low potential for splash/aerosol spill_cleanup Spill or Emergency Response start->spill_cleanup High potential for exposure ppe_routine Standard PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves routine_handling->ppe_routine ppe_spill Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Apron/Suit - Double Gloving - NIOSH-Approved Respirator spill_cleanup->ppe_spill end Proceed with Task ppe_routine->end ppe_spill->end

Caption: PPE selection workflow based on the assessed risk of the task.

Step-by-Step Handling Procedures

Adherence to a systematic procedure minimizes the risk of exposure and accidents.

Pre-Operational Plan:

  • Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for (1R,2R)-2-(Ethylamino)cyclohexanol.

  • Prepare the Work Area: Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as outlined in the previous section.

Operational Plan:

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Reactions: Perform all reactions within the fume hood. Keep containers closed when not in use.[1][12][10]

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Operational Plan:

  • Decontamination: Decontaminate all equipment that has come into contact with the chemical.

  • Waste Disposal: Dispose of all waste in clearly labeled, dedicated waste containers.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[1][3][4][7][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7][10]

Spill Response Protocol

Spill_Response_Protocol cluster_spill Spill Response for (1R,2R)-2-(Ethylamino)cyclohexanol spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: A stepwise protocol for responding to a chemical spill.

Storage and Disposal: Responsible Management

Proper storage and disposal are crucial for maintaining a safe laboratory environment and protecting the environment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Keep containers tightly closed and store them in a locked cabinet.[1][12][10]

  • Protect from moisture.[1]

Disposal:

  • Dispose of (1R,2R)-2-(Ethylamino)cyclohexanol and its containers in accordance with all local, state, and federal regulations.[1][4][13]

  • This material should be treated as hazardous waste.[8]

  • Do not dispose of it down the drain.[4][14][7]

  • Waste should be handled by a licensed waste disposal company.[1]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize (1R,2R)-2-(Ethylamino)cyclohexanol in your research and development endeavors.

References

  • TCI Chemicals. (2025, November 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, July 18). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). (1R,2R)-2-(Ethylamino)cyclohexanol. PubChem.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Cyclohexanol - HAZARD SUMMARY.
  • Safety Data Sheet. (n.d.).
  • Pentachemicals. (2025, July 8). Cyclohexanol - SAFETY DATA SHEET.
  • Flinn Scientific Inc. (n.d.). Material Safety Data Sheet (MSDS).
  • MilliporeSigma. (n.d.). (1R,2R)-2-(Methylamino)cyclohexanol.
  • Centers for Disease Control and Prevention. (n.d.). Cyclohexanol - NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2015, September 2). SC-237870 - 2-(Ethylamino)ethanol - SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). (1R,2R)-2-Aminocyclohexanol. PubChem.
  • Thermo Fisher Scientific. (2014, July 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Cyclohexanol - Safety Data Sheet.
  • TCI Chemicals. (2025, September 29). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-2-(Ethylamino)cyclohexanol
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